6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAPPYRAFCOFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680576 | |
| Record name | 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23002-51-9 | |
| Record name | 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its structural analogy to purines has positioned it as a significant scaffold in the development of therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, with a focus on its role as a precursor to potent enzyme inhibitors. Detailed experimental protocols and spectral data are presented to facilitate its application in research and drug discovery.
Chemical Properties
This compound is a chlorinated derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their structural similarity to endogenous purines. This structural feature is key to their biological activity, as they can act as competitive inhibitors for enzymes that interact with purines.
Physicochemical Data
The core physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₄ | [1] |
| Molecular Weight | 154.56 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >100 °C (decomposes) | [1] |
| Boiling Point (Predicted) | 287.9 ± 23.0 °C | [1] |
| Density (Predicted) | 1.84 ± 0.1 g/cm³ | [1] |
| CAS Number | 23002-51-9 | [1] |
Spectral Data
Synthesis and Reactivity
The synthesis of this compound is a critical process for its utilization as a versatile intermediate in the preparation of more complex molecules.
Synthetic Protocol
A common synthetic route to this compound involves the reaction of a dichlorinated pyrimidine derivative with a hydrazine source. The following protocol is adapted from established synthetic methodologies for similar compounds[2].
Reaction Scheme:
Experimental Procedure:
A solution of 2,4-dichloropyrimidine-5-carbaldehyde (7.75 g, 43.8 mmol) in tetrahydrofuran (THF, 100 mL) is added to a flask containing anhydrous hydrazine (3.0 mL, 96 mmol) in THF (250 mL). The reaction mixture is stirred at ambient temperature for approximately 1 hour, after which the solvent is removed under reduced pressure. The crude product is then suspended in dichloromethane (DCM, 100 mL) and purified by silica gel chromatography to yield this compound as a white solid[2].
Reactivity
The chlorine atom at the 6-position of the pyrimidine ring is a key reactive site, susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, enabling the synthesis of a diverse library of pyrazolo[3,4-d]pyrimidine derivatives.
Biological Significance and Signaling Pathways
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, primarily due to its ability to mimic the purine ring system and interact with the ATP-binding sites of various kinases. Derivatives of this compound have been extensively investigated as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathways.
Inhibition of the EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been designed as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, effectively blocking downstream signaling cascades.
Inhibition of the CDK2 Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a common feature in cancer, leading to uncontrolled cell division. Pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a cornerstone molecule in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives as inhibitors of critical cancer-related signaling pathways, such as EGFR and CDK2, underscores its importance in the ongoing quest for more effective cancer treatments. This guide provides essential technical information to aid researchers and drug development professionals in harnessing the full potential of this remarkable scaffold.
References
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. Its structural similarity to endogenous purines allows it to interact with a range of biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role as a kinase inhibitor within relevant signaling pathways.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
Quantitative Data Summary
The known quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | --INVALID-LINK-- |
| Molar Mass | 154.56 g/mol | --INVALID-LINK-- |
| Melting Point | >100 °C (decomposes) | --INVALID-LINK-- |
| Boiling Point (Predicted) | 287.9 ± 23.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.84 ± 0.1 g/cm³ | --INVALID-LINK-- |
| pKa | Not Experimentally Determined | |
| LogP | Not Experimentally Determined | |
| Aqueous Solubility | Not Experimentally Determined |
Experimental Protocols for Physicochemical Property Determination
Accurate experimental determination of key physicochemical parameters is crucial for drug development. The following sections detail standardized methodologies for measuring pKa, LogP, and aqueous solubility.
Determination of Acid Dissociation Constant (pKa)
The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Methodology: UV-Metric Titration
This method is suitable for compounds containing a chromophore, which this compound does.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 12).
-
Spectrophotometric Measurement:
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis spectroscopy.
-
Measure the absorbance spectrum of each solution at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
Plot absorbance versus pH at the selected wavelength(s).
-
The pKa can be determined by fitting the data to the appropriate Henderson-Hasselbalch-derived equation or by identifying the pH at the half-equivalence point of the titration curve.
-
Determination of the Partition Coefficient (LogP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.
Methodology: Shake-Flask Method [1][2][3]
This is the traditional and most reliable method for LogP determination.
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for LogD determination) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[1][2]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in either the pre-saturated water or n-octanol phase.
-
Partitioning:
-
Combine the phase containing the compound with the other pre-saturated phase in a flask at a known volume ratio.
-
Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification:
-
Carefully sample a known volume from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in water] )
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.
Methodology: Thermodynamic Shake-Flask Method [4]
This method determines the equilibrium solubility of a compound.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate buffer at various physiological pH values) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[4]
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Biological Activity and Signaling Pathways
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to act as a bioisostere of adenine and interact with the ATP-binding site of protein kinases.[5] Derivatives of this scaffold have been extensively investigated as inhibitors of various kinases involved in cancer cell proliferation and survival.
General Mechanism of Action: Kinase Inhibition
This compound serves as a versatile starting material for the synthesis of a wide array of kinase inhibitors. The general mechanism involves the pyrazolo[3,4-d]pyrimidine core mimicking the adenine base of ATP, thereby competing with endogenous ATP for binding to the kinase's active site. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thus blocking the propagation of signaling cascades that are often hyperactivated in cancer cells.
Caption: Competitive inhibition of a protein kinase by a pyrazolo[3,4-d]pyrimidine derivative.
Key Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Derivatives
Research has shown that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold can inhibit several key signaling pathways implicated in oncogenesis.
A. EGFR and VEGFR Signaling Pathways:
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that play crucial roles in tumor growth, angiogenesis, and metastasis.[5][6] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of these receptors.[5][6]
Caption: Dual inhibition of EGFR and VEGFR signaling pathways.
B. Src Family Kinase Signaling Pathway:
Src family kinases are non-receptor tyrosine kinases that are often overexpressed and hyperactivated in various cancers, contributing to cell proliferation, invasion, and metastasis. Pyrazolo[3,4-d]pyrimidines, such as the well-known inhibitor PP2, have been shown to effectively block Src kinase activity.[7]
Caption: Inhibition of the Src kinase signaling cascade.
Conclusion
This compound is a foundational scaffold in the development of targeted cancer therapies. While some of its fundamental physicochemical properties are documented, a comprehensive experimental characterization of its pKa, LogP, and aqueous solubility is essential for optimizing its use in drug design. The detailed experimental protocols provided herein offer a clear roadmap for obtaining this critical data. Furthermore, the established role of the pyrazolo[3,4-d]pyrimidine core as a potent kinase inhibitor highlights its continued importance in the pursuit of novel therapeutics that target aberrant cellular signaling pathways. This guide serves as a valuable resource for researchers dedicated to advancing the development of next-generation medicines based on this versatile chemical entity.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. enamine.net [enamine.net]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 23002-51-9)
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to endogenous purines makes it a versatile scaffold for the development of various therapeutic agents. This document provides a comprehensive technical overview of its chemical properties, synthesis, and biological activities, with a focus on its potential as an anticancer and anti-inflammatory agent. Detailed experimental protocols and visual representations of its mechanisms of action are included to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound is a solid, typically appearing as a pale yellow substance.[1][2] It serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[3]
| Property | Value | Reference |
| CAS Number | 23002-51-9 | [2] |
| Molecular Formula | C₅H₃ClN₄ | [2] |
| Molar Mass | 154.56 g/mol | [2] |
| Melting Point | >100°C (decomposition) | [2] |
| Appearance | Pale Yellow Solid | [1] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [1] |
While specific spectral data for the parent compound is readily available from commercial suppliers, representative spectral data for closely related derivatives are presented below to provide an indication of expected values.[4]
Representative Spectral Data for a Derivative (6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) [5]
| Data Type | Values |
| ¹H-NMR (acetone-d₆, ppm) | δ 3.14 (3H, s), 3.96 (3H, s), 4.61 (2H, s), 7.45 (1H, br s), 8.00 (1H, s) |
| ¹³C-NMR (DMSO-d₆, ppm) | 27.4 (NH-CH₃), 34.0 (N-CH₃), 48.7 (CH₂Cl), 99.7 (C₄), 131.7 (C₃-H), 153.6 (C₉), 157.5 (C₅), 162.8 (C₇) |
| Mass Spectrum (EI, 70 eV), m/z (I, %) | 211 (M⁺, 100), 182 (50), 147 (100), 80 (20), 43 (20), 28 (41), 15 (23) |
| IR Spectrum (KBr), ν, cm⁻¹ | 3435, 3252, 3118 (C-H, N-H), 1613, 1587 (C=N), 1444, 1357 (CH₃, CH₂) |
Synthesis Protocols
The pyrazolo[3,4-d]pyrimidine core can be synthesized through various methods. A common approach involves the cyclization of a substituted pyrazole precursor.
General Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
A representative synthesis involves a two-step process starting from 5-amino-1H-pyrazole-4-carboxamide.[6]
Step 1: Preparation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Combine 5-amino-1H-pyrazole-4-carboxylic acid amide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture to 190°C for 2 hours.
-
After the reaction, add a 10% KOH solution, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5.
-
Sonicate the mixture and collect the resulting white solid by suction filtration.
Step 2: Preparation of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Reflux the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol intermediate in phosphorus oxychloride (POCl₃) at 110°C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the mixture under reduced pressure.
-
Slowly add the residue to ice water with stirring.
-
Collect the resulting yellow solid by filtration, wash with ice-water, and dry.
Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a broad range of biological activities, making this scaffold highly attractive for drug discovery.
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in the development of anticancer agents, primarily due to its ability to act as an ATP-competitive inhibitor of various protein kinases.[7][8]
Numerous studies have reported on pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of EGFR, a key signaling molecule in many cancers. These compounds are designed to fit into the ATP-binding pocket of the EGFR kinase domain, thereby blocking its downstream signaling pathways that promote cell proliferation and survival.[7][8]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives are primarily attributed to their inhibition of key enzymes in the inflammatory cascade.
Due to their structural similarity to purines like hypoxanthine and xanthine, pyrazolo[3,4-d]pyrimidines are effective inhibitors of xanthine oxidase.[9] This enzyme is crucial in the metabolic pathway that produces uric acid. By inhibiting xanthine oxidase, these compounds can reduce uric acid levels, which is a key therapeutic strategy for gout and other hyperuricemia-related inflammatory conditions.[9]
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound and its derivatives against xanthine oxidase.[10][11]
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Phosphate buffer (0.15 M, pH 7.8)
-
Test compounds (dissolved in DMSO)
-
Allopurinol (positive control)
-
1N HCl
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds and allopurinol in 1% DMSO.
-
In a 96-well plate, add the following to each well:
-
Blank: 100 µL phosphate buffer + 10 µL DMSO
-
Control: 90 µL phosphate buffer + 10 µL DMSO + 10 µL xanthine oxidase solution
-
Test: 90 µL phosphate buffer + 10 µL test compound solution + 10 µL xanthine oxidase solution
-
Positive Control: 90 µL phosphate buffer + 10 µL allopurinol solution + 10 µL xanthine oxidase solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of xanthine substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1N HCl to each well.
-
Measure the absorbance at 295 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have shown significant promise as anticancer and anti-inflammatory drugs, primarily through the inhibition of key enzymes such as protein kinases and xanthine oxidase. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds.
References
- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. 23002-51-9|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. clausiuspress.com [clausiuspress.com]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | 23002-51-9 [chemicalbook.com]
- 10. impactfactor.org [impactfactor.org]
- 11. benchchem.com [benchchem.com]
The Versatile Scaffold: A Technical Guide to the Mechanisms of Action of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The compound 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine serves as a pivotal heterocyclic scaffold in medicinal chemistry. While the core molecule itself is primarily a synthetic intermediate, its true pharmacological significance is revealed through the diverse and potent biological activities of its numerous derivatives. This technical guide elucidates the primary mechanisms of action stemming from this versatile chemical framework, with a focus on kinase inhibition, Nrf2 pathway activation, and antimicrobial activities. The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of the purine ring system, particularly adenine, which allows its derivatives to function as competitive inhibitors in a variety of ATP-binding sites.[1][2]
Kinase Inhibition: A Dominant Mechanism of Action
A substantial body of research has focused on the development of pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often implicated in cancer and other diseases. The core scaffold effectively mimics the adenine ring of ATP, enabling these compounds to bind to the hinge region of the kinase ATP-binding pocket.[1] This competitive inhibition blocks the transfer of phosphate from ATP to substrate proteins, thereby disrupting downstream signaling.
Derivatives of this compound have been shown to target a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): These inhibitors target both wild-type and mutant forms of EGFR, a receptor tyrosine kinase that plays a key role in cell proliferation and is often overactive in various cancers.[3][4][5][6]
-
Src Family Kinases: As non-receptor tyrosine kinases, Src and its family members are involved in cell growth, differentiation, and migration. Their inhibition by pyrazolo[3,4-d]pyrimidine derivatives has shown promise in treating cancers like glioblastoma and medulloblastoma.[7][8][9][10]
-
Abelson Tyrosine Kinase (Abl): Dual Src/Abl inhibitors have been developed, targeting the kinase implicated in chronic myeloid leukemia.[11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting this key regulator of angiogenesis, these derivatives can potentially restrict tumor growth by cutting off its blood supply.[12]
-
Cyclin-Dependent Kinase 2 (CDK2): Targeting CDK2 can induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation.[2]
-
Breast Tumor Kinase (BRK/PTK6): Selective inhibitors of this non-receptor tyrosine kinase are being investigated for their anti-metastatic potential.[13]
Quantitative Data for Kinase Inhibitor Derivatives
| Compound Class | Target Kinase | IC50 / GI50 | Cell Line(s) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR (wild-type) | 0.016 µM | - | [3][4] |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR (T790M mutant) | 0.236 µM | - | [3][4] |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | - | GI50: 0.018 to 9.98 µM | NCI 60 Cell Line Panel | [5][6] |
| Pyrazolo[3,4-d]pyrimidine Derivative 16 | EGFR | IC50: 0.034 µM | - | [6] |
| Pyrazolo[3,4-d]pyrimidine Derivative 12b | VEGFR-2 | IC50: 0.063 µM | - | [12] |
| Pyrazolo[3,4-d]pyrimidine Derivative 14 | CDK2/cyclin A2 | IC50: 0.057 µM | - | [2] |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | CDK2/cyclin A2 | IC50: 0.119 µM | - | [2] |
| Pyrazolo[3,4-d]pyrimidine Derivative 7a | Abl (wild-type) | - | K-562 | [11] |
| Pyrazolo[3,4-d]pyrimidine Derivative 7b | Abl (mutant) | - | K-562 | [11] |
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
Experimental Protocols: Kinase Inhibition Assays
A common method to determine the inhibitory activity of these compounds is through a biochemical kinase assay.
Representative Protocol: BRK/PTK6 Enzymatic Inhibition Assay
This assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Pre-incubation: The BRK enzyme is pre-incubated with varying concentrations of the pyrazolo[3,4-d]pyrimidine derivative.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
ADP Detection: After a set incubation period, a reagent such as ADP-Glo™ is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP.
-
Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.
-
Data Analysis: The luminescent signal is used to calculate the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[13]
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New pyrazolo[3,4- d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 10. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 11. Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Safe Handling of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 23002-51-9), a heterocyclic compound utilized in medicinal chemistry and organic synthesis. The information presented is collated from available Safety Data Sheets (SDS) and chemical databases to ensure a high standard of accuracy and relevance for laboratory and research professionals.
Chemical and Physical Properties
Proper handling and storage procedures are predicated on the physical and chemical characteristics of a substance. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | [CymitQuimica], [BLDpharm] |
| Molecular Weight | 154.56 g/mol | [BLDpharm] |
| Appearance | Pale yellow to off-white crystalline solid | [CymitQuimica] |
| Melting Point | >100°C (decomposes) | [ChemicalBook] |
| Solubility | Soluble in polar organic solvents | [CymitQuimica] |
| Storage Temperature | 2-8°C, under inert atmosphere | [BLDpharm] |
Hazard Identification and GHS Classification
While a complete, consensus GHS classification from an official SDS is not publicly available, the structural alerts and data for similar compounds suggest that this compound should be handled with care. The following is a potential GHS classification based on prudent laboratory practice for novel or under-characterized heterocyclic compounds.
Potential GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
The diagram below illustrates the logical relationship for communicating these potential hazards as per the Globally Harmonized System (GHS).
Experimental Protocols
Detailed experimental protocols for the toxicological and physical hazard testing of this compound are not provided in publicly available Safety Data Sheets. Such studies are typically conducted by the manufacturer or specialized testing laboratories according to internationally recognized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).
Safe Handling and Emergency Procedures
Adherence to standard laboratory safety protocols is essential when working with this compound. This includes the use of personal protective equipment (PPE) and proper engineering controls.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
First Aid Measures
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Accidental Release Measures
In the event of a spill, a structured response is critical to ensure safety and minimize environmental contamination. The following workflow outlines the general procedure for handling a chemical spill of a solid substance like this compound.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. [CymitQuimica] It may be sensitive to moisture.
-
Incompatible Materials: Strong oxidizing agents should be avoided.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.
This technical guide is intended for informational purposes and should be used in conjunction with a complete, official Safety Data Sheet provided by the supplier and a thorough understanding of your institution's safety protocols. Always perform a risk assessment before starting any new experimental work.
The Therapeutic Potential of the Pyrazolo[3,4-d]pyrimidine Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique feature allows it to function as a bioisostere of adenine, enabling competitive binding to the ATP-binding sites of numerous enzymes, particularly kinases.[1][2][3] This versatile scaffold has been extensively explored, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][6] This technical guide provides a comprehensive overview of the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold, with a focus on its application in oncology.
Anticancer Activity: A Primary Therapeutic Arena
The most significant therapeutic application of the pyrazolo[3,4-d]pyrimidine scaffold lies in the development of anticancer agents.[7][8][9] Numerous derivatives have demonstrated potent inhibitory activity against a variety of cancer cell lines and key oncogenic targets.
Kinase Inhibition: The Core Mechanism
The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][4] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Key Kinase Targets:
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, a potent and irreversible BTK inhibitor, is a landmark drug featuring the pyrazolo[3,4-d]pyrimidine scaffold. It has been approved for the treatment of various B-cell malignancies.[10]
-
Src Family Kinases: Derivatives of this scaffold have shown significant inhibitory activity against Src kinases, which are involved in cancer cell proliferation, survival, and metastasis.[4]
-
FMS-like Tyrosine Kinase 3 (FLT3): The scaffold has been utilized to develop potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML).[11][12][13]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): By targeting VEGFR2, these compounds can inhibit angiogenesis, a critical process for tumor growth and metastasis.[3][11][12]
-
Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR inhibitors to treat cancers characterized by EGFR overexpression or mutations.[2][3][14]
-
Cyclin-Dependent Kinases (CDKs): The scaffold has shown promise in the development of CDK inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[15][16]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and kinase targets.
Table 1: In Vitro Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1a | A549 | Lung Cancer | 2.24 | [7] |
| MCF-7 | Breast Cancer | 42.3 | [7] | |
| HepG2 | Liver Cancer | - | [7] | |
| PC-3 | Prostate Cancer | - | [7] | |
| 1d | MCF-7 | Breast Cancer | 1.74 | [7] |
| SI306 | GBM cell lines | Glioblastoma | Low micromolar | |
| VIIa | 57 different cell lines | Various | 0.326 - 4.31 | [8] |
| 33 | MV4-11 | Acute Myeloid Leukemia | High potency | [11] |
| 1 | MV4-11 | Acute Myeloid Leukemia | 1.65 | [12] |
| 6 | MV4-11 | Acute Myeloid Leukemia | 0.020 | [12] |
| 9 | MV4-11 | Acute Myeloid Leukemia | 0.005 | [12] |
| 5i | MCF-7 | Breast Cancer | - | [2] |
| HCT116 | Colon Cancer | - | [2] | |
| HePG-2 | Liver Cancer | - | [2] | |
| 15 & 16 | NCI 60 cell panel | Various | 0.018 - 9.98 (GI50) | [14] |
| XVI | 9 subpanels | Various | 1.17 - 18.40 (GI50) | [10] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| Ibrutinib | BTK | 0.5 | [10] |
| Compound 7f | DHFR | Marked inhibition | [17] |
| - | Src | 6.2, 5.6 (µM) | [4] |
| Ibrutinib analog | BTK | 0.21 | [1] |
| - | - | 2 (in LNCaP cells) | [1] |
| - | - | 2 | [1] |
| Compound 33 | FLT3, VEGFR2 | Potent inhibition | [11] |
| Compound 1 | FLT3, VEGFR2 | Low potency | [18] |
| Compound 5i | EGFRWT | 0.3 (µM) | [2] |
| VEGFR2 | 7.60 (µM) | [2] | |
| - | CDK2 | - | [15] |
| 23c | RET | Potent and selective | [19] |
Beyond Cancer: Other Therapeutic Applications
The therapeutic utility of the pyrazolo[3,4-d]pyrimidine scaffold extends beyond oncology.
-
Antiviral Activity: Certain nucleoside analogs incorporating this scaffold have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses.[20] For instance, the compound N10169 showed significant activity against adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses.
-
Antimicrobial Activity: Derivatives of pyrazolo[3,4-d]pyrimidine have exhibited promising antibacterial and antifungal properties against various pathogenic microorganisms.[21][22][23][24]
-
Anti-inflammatory and Analgesic Activity: Some compounds have shown potent anti-inflammatory and analgesic effects, with some displaying preferential COX-2 inhibitory activity.[25]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazolo[3,4-d]pyrimidine derivatives.
General Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffold
A common synthetic route to the pyrazolo[3,4-d]pyrimidine core is outlined below.[17][26][27]
Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.
Detailed Protocol for Step 1 (Example):
-
Dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Reflux the mixture at 80°C for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[27]
Detailed Protocol for Step 2 (Example):
-
Heat a mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in formamide.
-
Reflux the mixture at 190°C for 8 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with water, and dry the solid to yield the pyrazolo[3,4-d]pyrimidinone.[27]
Detailed Protocol for Step 3 (Example):
-
Reflux the pyrazolo[3,4-d]pyrimidinone (1 equivalent) in phosphorus oxychloride (POCl3).
-
Maintain the reflux at 106°C for 6 hours.
-
Carefully quench the reaction mixture with ice-water.
-
Neutralize with a suitable base and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[27]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30][31][32]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 13. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 14. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. assaygenie.com [assaygenie.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 24. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. texaschildrens.org [texaschildrens.org]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Purine Analog Core for Researchers, Scientists, and Drug Development Professionals.
Introduction
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a purine analog, competitively binding to the ATP-binding sites of various kinases. This property has led to its extensive use as a scaffold for the development of potent and selective kinase inhibitors, which are pivotal in the targeted therapy of cancer and other proliferative diseases. This technical guide provides a comprehensive overview of this compound, including its synthesis, biological activities, and its role as a key intermediate in the development of targeted therapeutics.
Physicochemical Properties
| Property | Value |
| CAS Number | 23002-51-9[1][2][3][4][5][6] |
| Molecular Formula | C5H3ClN4[1][2][4][5] |
| Molecular Weight | 154.56 g/mol [2][4][5] |
| Appearance | White to off-white solid |
| Storage | 2-8°C, dry, inert atmosphere[2][7] |
Synthesis of this compound and Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is a versatile starting point for the synthesis of a diverse range of kinase inhibitors. The 6-chloro substituent provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to modulate potency and selectivity.
General Synthetic Workflow
Caption: General synthetic route for pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [8][9]
-
Cyclization: A mixture of 5-amino-1H-pyrazole-4-carboxamide and urea is heated at 190°C for 2 hours. After cooling, the solid is treated with 10% KOH solution, followed by acidification with dilute hydrochloric acid to a pH of 4-5. The resulting white solid, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, is collected by filtration.[8][9]
-
Chlorination: The 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is refluxed with phosphorus oxychloride (POCl3) at 110°C for 4 hours. After the reaction, the mixture is carefully poured into ice water. The resulting precipitate is filtered, washed with ice-water, and dried to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[8][9]
Synthesis of this compound from 2,4-dichloropyrimidine-5-carbaldehyde [1][10]
-
A solution of 2,4-dichloropyrimidine-5-carbaldehyde in THF is added to a flask containing anhydrous hydrazine in THF.
-
The reaction mixture is stirred at ambient temperature for approximately 1 hour.
-
The mixture is then concentrated under reduced pressure.
-
The crude product is suspended in DCM and filtered through a silica gel pad.
-
The silica gel pad is washed with additional DCM, and the combined organic layers are concentrated.
-
The crude material is purified by silica gel chromatography (eluting with 30% EtOAc in heptane) to provide this compound as a white solid.[1][10]
Biological Activity as a Purine Analog
The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine enables it to act as a competitive inhibitor at the ATP-binding site of numerous protein kinases.[6] This has established the scaffold as a "privileged structure" in kinase inhibitor design.
Enzyme Inhibition
Derivatives of this compound have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[11] Its aberrant activation is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[8]
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[3][12] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[12] Numerous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potent CDK2 inhibitors.[6][13]
Caption: Inhibition of the CDK2 signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against different kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 12b | EGFRWT | 0.016 | [8][14] |
| 12b | EGFRT790M | 0.236 | [8][14] |
| 8 | EGFRWT | 0.026 | [8] |
| 10 | EGFRWT | 0.019 | [8] |
| 12a | EGFRWT | 0.021 | [8] |
| 4 | EGFR | 0.054 | [2][4][15] |
| 15 | EGFR | 0.135 | [2][4][15] |
| 16 | EGFR | 0.034 | [2][4][15] |
| 14 | CDK2/cyclin A2 | 0.057 | [6] |
| 13 | CDK2/cyclin A2 | 0.081 | [6] |
| 15 | CDK2/cyclin A2 | 0.119 | [6] |
| 51 | BRK | 0.00337 | [16] |
| 38 | BRK | 0.153 | [16] |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 12b | A549 | 8.21 | [8] |
| 12b | HCT-116 | 19.56 | [8] |
| 14 | MCF-7 | 0.045 | [6] |
| 14 | HCT-116 | 0.006 | [6] |
| 14 | HepG-2 | 0.048 | [6] |
| 15 | MCF-7 | 0.046 | [6] |
| 15 | HCT-116 | 0.007 | [6] |
| 15 | HepG-2 | 0.048 | [6] |
| 3d | Various | 0.0263 - 0.513 | [17] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Caption: A generalized workflow for determining kinase inhibition.
A common method for assessing kinase activity is the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
-
Reagent Preparation: Dilute the kinase, substrate, and ATP to desired concentrations in the appropriate kinase buffer. Prepare serial dilutions of the test compounds (e.g., in 5% DMSO).
-
Assay Plate Setup: In a 96-well plate, add 1 µL of the test compound or DMSO (as a control).
-
Enzyme Addition: Add 2 µL of the diluted kinase to each well.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
In Vitro Anti-proliferative Activity (MTT Assay)
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells per well) in a 96-well plate and allow them to adhere for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Remove the media and add 100 µL of MTT solution to each well. Incubate for 4 hours to allow the formation of formazan crystals.[6]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Conclusion
This compound is a highly valuable scaffold in the field of drug discovery, particularly for the development of kinase inhibitors. Its purine-like structure allows for effective targeting of the ATP-binding site of various kinases, and the reactive chlorine atom facilitates the synthesis of diverse compound libraries. The extensive research into pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of potent inhibitors of key cancer-related kinases such as EGFR and CDK2. The data and protocols presented in this guide underscore the significance of this chemical core and provide a solid foundation for researchers and scientists in the ongoing development of novel targeted therapies. Further exploration of this scaffold holds promise for the discovery of next-generation therapeutics with improved efficacy and selectivity.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clausiuspress.com [clausiuspress.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: An Essential Intermediate for Kinase Inhibitors
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, making it a cornerstone in the development of targeted cancer therapies. This application note provides a detailed protocol for the synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for the elaboration into diverse kinase inhibitors. The presented methodology is a two-step process commencing with the cyclization of 5-amino-1H-pyrazole-4-carboxamide to form 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, followed by a controlled chlorination to yield the target compound.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Cyclization | 5-amino-1H-pyrazole-4-carboxamide | Urea | None | 190 | 2 | 75 | >95 |
| 2 | Chlorination | 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | POCl₃ | None | 110 (reflux) | 4 | ~60¹ | >90 |
¹Yield for the di-chlorinated product, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Selective mono-chlorination at the 6-position requires careful control of reaction conditions and may result in a mixture of mono- and di-chlorinated products, necessitating purification.
Experimental Protocols
Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Materials:
-
5-amino-1H-pyrazole-4-carboxamide
-
Urea
-
10% Potassium hydroxide (KOH) solution
-
Dilute hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, thoroughly mix 5-amino-1H-pyrazole-4-carboxamide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol).
-
Heat the mixture at 190°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool down.
-
Add 10% KOH solution to the reaction mixture.
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of 4-5.
-
The resulting precipitate is collected by suction filtration.
-
Wash the solid with deionized water and dry to obtain 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione as a white solid (yield: 4.5 g, 75%).[1]
Step 2: Synthesis of this compound
Materials:
-
1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Ice water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (3 g, 0.019 mol).
-
Carefully add phosphorus oxychloride (15 mL) to the flask.
-
Heat the mixture to reflux at 110°C for 4 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
Slowly and carefully pour the reaction mixture onto ice water with stirring.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[1]
Note on Selectivity: The above protocol leads to the formation of the di-chloro derivative. To obtain this compound, selective mono-chlorination is required. This can be attempted by using a milder chlorinating agent or by carefully controlling the stoichiometry of POCl₃ and the reaction temperature and time. Alternatively, selective reduction of the 4-chloro group from the di-chloro product can be explored using methods such as catalytic hydrogenation. Further optimization and purification by column chromatography are necessary to isolate the desired mono-chloro product.
Visualization
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Signaling Pathway Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives are known to function as ATP-competitive kinase inhibitors. The following diagram depicts the general mechanism of action where the inhibitor blocks the kinase active site, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
References
Application Notes and Protocols for the Analytical Characterization of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[1][2] Its structural analogues have been investigated for their potential as anti-tumor and anti-hyperuricemia agents.[3] Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and quality of this key building block for subsequent synthetic transformations and biological screening.
These application notes provide a detailed overview of the standard analytical methods for the characterization of this compound and its derivatives. The protocols outlined below are compiled from established chemical literature and are intended to serve as a guide for researchers in this field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 23002-51-9 | [4][5] |
| Molecular Formula | C5H3ClN4 | [4][5] |
| Molecular Weight | 154.56 g/mol | [4][5] |
| Melting Point | >100°C (decomposition) | [4][6] |
| Appearance | White to off-white solid | [7] |
| Purity (typical) | >97.0% (HPLC) | [6] |
Analytical Methods for Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.
-
Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
-
Elemental Analysis for confirming the empirical formula.
-
Infrared (IR) Spectroscopy for identifying functional groups.
The following sections provide detailed protocols and representative data for these key analytical techniques.
Experimental Protocols and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for analysis.[7][8]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Representative NMR Data for a Related Derivative (4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine): [9][10]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| ¹H | 8.46 | s | DMSO-d₆ |
| ¹H | 4.92 | s | DMSO-d₆ |
| ¹H | 4.08 | s | DMSO-d₆ |
| ¹³C | 161.8, 153.8, 153.2 | - | DMSO-d₆ |
| ¹³C | 132.0, 111.7 | - | DMSO-d₆ |
| ¹³C | 46.5 | - | DMSO-d₆ |
| ¹³C | 34.4 | - | DMSO-d₆ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Both low-resolution (e.g., Electron Ionization, EI) and high-resolution (e.g., Electrospray Ionization-Time of Flight, ESI-TOF) mass spectrometry can be employed.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation:
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Determine the molecular ion peak (M⁺) and analyze the fragmentation pattern. For high-resolution data, calculate the elemental composition from the accurate mass measurement.
Representative Mass Spectrometry Data for a Related Derivative (4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine): [9][10]
| Ionization | m/z (Observed) | Interpretation |
| EI | 216 | [M]⁺ |
| EI | 218 | [M+2]⁺ |
| EI | 220 | [M+4]⁺ |
| ESI-TOF | 217.0050 | [M+H]⁺ |
| ESI-TOF | 238.9870 | [M+Na]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. A reversed-phase method is typically suitable.
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration (e.g., 1 mg/mL).
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the main component.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which is compared to the theoretical values calculated from the molecular formula.
Protocol for Elemental Analysis:
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.
-
Instrumentation: An automated elemental analyzer is used.[7][8]
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Chlorine is determined by a separate method.
-
Data Comparison: The experimental percentages are compared with the calculated values.
Theoretical vs. Found Elemental Composition for a Related Derivative (4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine): [9][10]
| Element | Theoretical (%) | Found (%) |
| C | 38.74 | 38.66 |
| H | 2.79 | 2.85 |
| Cl | 32.66 | 32.56 |
| N | 25.81 | 25.93 |
Visualized Workflows
The following diagrams illustrate the general workflow for the characterization of this compound and a conceptual signaling pathway where its derivatives might be involved.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 23002-51-9 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 23002-51-9|this compound|BLD Pharm [bldpharm.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-(Chloromethyl)-<i>N</i>,1-dimethyl-1<i>H</i>-pyrazolo[3,4-<i>d</i>]pyrimidin-4-amine - ProQuest [proquest.com]
- 9. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous purines. This scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This document provides detailed application notes on the expected ¹H and ¹³C NMR spectra of this compound and a comprehensive protocol for its NMR analysis.
Note on Data Availability:
Extensive literature searches did not yield publicly available, experimentally determined ¹H and ¹³C NMR data specifically for unsubstituted this compound. The data presented herein are expected values derived from the analysis of closely related analogues, including 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine and other substituted pyrazolo[3,4-d]pyrimidines.[1][2] These tables serve as a guide for researchers in assigning and interpreting the spectra of this compound.
Data Presentation: Expected NMR Spectral Data
The expected chemical shifts for this compound are summarized below. The numbering convention used for the assignments is as follows:
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.5 | Singlet (s) | N/A |
| H-4 | 8.8 - 9.1 | Singlet (s) | N/A |
| N-H | 13.0 - 14.0 | Broad Singlet (br s) | N/A |
Note: The N-H proton signal is often broad and its chemical shift can be highly dependent on the solvent, concentration, and temperature. It is also exchangeable with D₂O.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-3 | 133 - 136 |
| C-3a | 105 - 108 |
| C-4 | 152 - 155 |
| C-6 | 158 - 162 |
| C-7a | 150 - 153 |
Note: These are predicted chemical shift ranges. Actual experimental values may vary based on the solvent and other experimental conditions.
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its excellent solubilizing power for many heterocyclic compounds and its wide chemical shift window.[3] Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), depending on the compound's solubility.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]
-
-
Procedure:
-
Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Add the deuterated solvent and vortex or sonicate until the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is between 4 and 5 cm.[5]
-
Cap the NMR tube securely and label it clearly.
-
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak is at δ 2.50 ppm. For ¹³C NMR in DMSO-d₆, the solvent peak is at δ 39.52 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the NMR analysis of this compound.
References
- 1. 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 42754-96-1 [chemicalbook.com]
- 2. clausiuspress.com [clausiuspress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Application Notes: 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine as a Scaffold for Potent Kinase Inhibitors
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, recognized for its role as a "privileged structure" in medicinal chemistry.[1][2][3] Its significance stems from its structural similarity to the adenine base of ATP, enabling it to effectively compete for the ATP-binding site within the catalytic domain of a wide range of protein kinases.[1][2][3] The 6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative serves as a versatile starting material for the synthesis of a multitude of potent and selective kinase inhibitors.[4] Modifications at various positions of the pyrazolopyrimidine ring system allow for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties, targeting a diverse array of kinases implicated in diseases such as cancer.[1][2] This document provides an overview of the application of this compound-derived compounds as kinase inhibitors, including their mechanism of action, target kinases, and detailed experimental protocols for their evaluation.
Mechanism of Action
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold typically function as Type I kinase inhibitors.[5] This means they are ATP-competitive, binding to the active conformation of the kinase at the ATP-binding pocket.[5] The pyrazolopyrimidine core mimics the hinge-binding interactions of the adenine ring of ATP, a crucial interaction for inhibitor affinity.[1][2][3] Substitutions on the scaffold can then be tailored to interact with other regions of the ATP-binding site, such as the hydrophobic pocket and the solvent-exposed region, to enhance potency and selectivity for the target kinase.[5]
Target Kinases and Therapeutic Applications
The versatility of the 1H-pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors for a broad spectrum of kinases, with many demonstrating significant therapeutic potential, particularly in oncology.[1][2] Some prominent examples include:
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, an approved drug for various B-cell cancers, features a pyrazolo[3,4-d]pyrimidine core and acts as a potent BTK inhibitor.[1][2]
-
Breast Tumor Kinase (BRK/PTK6): Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as highly potent and selective inhibitors of BRK, an oncogenic driver in several cancers.[5]
-
Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-d]pyrimidine scaffold is a well-established framework for the development of CDK inhibitors, which are appealing targets for cancer therapy due to their role in cell cycle regulation.[6]
-
Epidermal Growth Factor Receptor (EGFR): Numerous 1H-pyrazolo[3,4-d]pyrimidine-based compounds have been developed as inhibitors of both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer and other malignancies.[7][8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): This scaffold has also been successfully employed to create potent inhibitors of VEGFR-2, a critical mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[9]
-
Casein Kinase 1 (CK1): Derivatives of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine have been discovered as novel inhibitors of CK1, which is implicated in cancer and central nervous system disorders.[10]
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected 1H-pyrazolo[3,4-d]pyrimidine derivatives against various protein kinases.
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| Compound 51[5] | BRK/PTK6 | 3.37 |
| Compound 14[6] | CDK2/cyclin A | 57 |
| Compound 12b[8] | EGFR (wild-type) | 16 |
| Compound 12b[8] | EGFR (T790M mutant) | 236 |
| Compound 12b[9] | VEGFR-2 | 63 |
| Optimized Hit[10] | CK1 | 78 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of 1H-pyrazolo[3,4-d]pyrimidine derivatives.[11] It measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.
Materials:
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Target kinase (e.g., BRK, CDK2, EGFR, VEGFR-2)
-
Kinase assay buffer
-
Peptide substrate specific for the target kinase
-
ATP solution
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of the 384-well plate. Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without the kinase enzyme as a background control (0% kinase activity).
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the specific peptide substrate.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), optimized to ensure the reaction is within the linear range.
-
Signal Detection: After incubation, add the ATP detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the synthesized compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for BRK inhibitors, MCF-7 for CDK2 inhibitors)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipettor
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Caption: General experimental workflow for kinase inhibitor evaluation.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a key heterocyclic scaffold that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. As an analogue of purine, this pyrazolopyrimidine nucleus is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines by targeting key enzymes involved in cancer cell signaling, proliferation, and survival. These targets include Epidermal Growth Factor Receptor (EGFR), Src family kinases, Cyclin-Dependent Kinases (CDKs), and Dihydrofolate Reductase (DHFR). The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
These application notes provide a comprehensive overview of the use of this compound and its derivatives in cancer cell line studies, including quantitative data on their biological activity and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the in vitro anticancer activity of various derivatives of this compound against a panel of human cancer cell lines. It is important to note that while this compound is a critical starting material, most of the available cytotoxicity data is for its more complex derivatives.
Table 1: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| VIIa | 57 different cell lines | Various | 0.326 - 4.31 | [1] |
| 1a | A549 | Lung | 2.24 | [2] |
| 1a | MCF-7 | Breast | 42.3 | [2] |
| 1d | MCF-7 | Breast | 1.74 | [2] |
| 7f | MCF-7 | Breast | Data not specified, but potent | [3] |
| PP-31d | NCI-H460 | Non-small-cell lung | 2 | [4] |
| 12b | A549 | Lung | 8.21 | [5][6] |
| 12b | HCT-116 | Colon | 19.56 | [5][6] |
| Compound 14 | HCT-116 | Colorectal | 0.006 | [7] |
| Compound 15 | HCT-116 | Colorectal | 0.007 | [7] |
| 4c compound | Jurkat | T-cell leukemia | ~2 (for apoptosis induction) | [8] |
| 4c compound | Derl-2 | T-cell lymphoma | ~4 (for apoptosis induction) | [8] |
| 4c compound | Derl-7 | T-cell lymphoma | ~4 (for apoptosis induction) | [8] |
| 4c compound | Jurl-MK1 | Myeloid leukemia | ~1 (for apoptosis induction) | [8] |
| Compound 15 | NCI 60 panel | Various | 1.18 - 8.44 (GI50) | [8] |
| Compound 16 | NCI 60 panel | Various | 0.018 - 9.98 (GI50) | [8] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 12b | EGFR (wild type) | 0.016 | [5][6] |
| 12b | EGFR (T790M mutant) | 0.236 | [5][6] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [7] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [7] |
| Compound 15 | CDK2/cyclin A2 | 0.119 | [7] |
| 7f | DHFR | Potent inhibitor | [3] |
| 6i | DHFR | 2.41 | [9] |
| 6i | TS | 8.88 | [9] |
| SI388 (2a) | Src | Potent inhibitor |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cancer cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently with a pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or its derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at the desired concentrations for the specified time (e.g., 24, 48 hours). Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or its derivatives
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate, which can help elucidate the mechanism of action of the compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the test compound, then wash with cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Signaling Pathways
Derivatives of this compound have been shown to inhibit several key signaling pathways implicated in cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold acts as a hinge-binding motif for many protein kinases.
Conclusion
This compound is a versatile scaffold for the development of potent anticancer agents. Its derivatives have demonstrated significant efficacy in a variety of cancer cell lines by targeting critical signaling pathways and inducing apoptosis and cell cycle arrest. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating the further investigation and development of this promising class of compounds.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidines endowed with antiproliferative activity on ductal infiltrating carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. DSpace [t-stor.teagasc.ie]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a purine isostere.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including roles as kinase inhibitors, antimicrobial agents, and anti-proliferative agents.[2][3][4][5][6][7] The functionalization of this scaffold, particularly at the 6-position, is crucial for the development of novel therapeutic agents. Nucleophilic aromatic substitution (SNAr) of a chloro-substituent at this position offers a versatile and efficient method for introducing diverse functionalities.
This document provides a detailed protocol for the nucleophilic substitution of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine with various nucleophiles, including amines, thiols, and alcohols. The methodologies are compiled from established literature procedures on related pyrazolopyrimidine systems.
General Reaction Scheme
The fundamental transformation involves the displacement of the chloride at the C6 position of the pyrazolo[3,4-d]pyrimidine ring by a nucleophile. This reaction is typically facilitated by a base in a suitable solvent.
Scheme 1: General Nucleophilic Substitution of this compound
Caption: General reaction scheme for nucleophilic substitution.
Experimental Protocols
The following protocol is a representative example for the reaction of this compound with an amine nucleophile. Conditions can be adapted for other nucleophiles as summarized in Table 1.
Materials and Equipment:
-
This compound
-
Nucleophile (e.g., substituted aniline, aliphatic amine)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the nucleophile (1.1-1.5 eq) and a base (1.5-3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux, see Table 1) for a period of 2-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic substitution of chloro-pyrazolo[3,4-d]pyrimidines with various nucleophiles, based on analogous reactions reported in the literature.
Table 1: Summary of Reaction Conditions for Nucleophilic Substitution
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Amines | Methylamine | - (used in excess) | THF | 10-20 | 5 | 71 | [8] |
| Substituted Anilines | DIPEA | EtOH | 90 | 12-24 | Varies | [9] | |
| Aliphatic Amines | K₂CO₃ | DMAc | Room Temp | 1 | Varies | [10] | |
| Thiols | Substituted Thiols | NaH | DMF | 0 - Room Temp | 2-4 | Varies | General Procedure |
| Alcohols | Alkoxides (e.g., NaOEt) | - | EtOH | Reflux | 6-12 | Varies | General Procedure |
Note: Yields are highly substrate-dependent and the provided values are for specific reported examples and may not be directly transferable.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 6-substituted-1H-pyrazolo[3,4-d]pyrimidines.
Caption: Workflow for nucleophilic substitution and purification.
Signaling Pathway Context
Derivatives of 1H-pyrazolo[3,4-d]pyrimidine are often designed as inhibitors of specific signaling pathways implicated in diseases such as cancer. For example, they have been developed as inhibitors of Janus Kinase 3 (JAK3) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[5][7] The functional group introduced at the C6 position via nucleophilic substitution can be tailored to interact with specific residues in the ATP-binding pocket of these kinases.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Solubility of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening processes. Poor solubility can lead to challenges in reaction kinetics, yield, and the reliability of biological assays.
These application notes provide an overview of the known solubility characteristics of this compound and a detailed protocol for its quantitative determination. The factors influencing the solubility of pyrimidine derivatives are also briefly discussed. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar functional groups tend to enhance solubility in polar solvents, while nonpolar moieties increase solubility in nonpolar organic solvents[1].
Qualitative Solubility Data
Publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility profile in a few common organic solvents. This information can serve as a preliminary guide for solvent selection.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][3] |
| Ethyl Acetate | Slightly Soluble[2][3] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the gravimetric shake-flask method, a reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, Ethyl Acetate, Methanol, Acetonitrile, Tetrahydrofuran)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Sealed vials (e.g., 2 mL glass vials with screw caps)
-
Syringes (e.g., 1 mL)
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Pre-weighed sample vials for evaporation
-
Evaporation system (e.g., vacuum oven, rotary evaporator, or a gentle stream of nitrogen)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a sealed vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved[1].
-
-
Equilibration:
-
Place the sealed vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C or 298.15 K).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system[4].
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility[1].
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the pre-weighed vial under controlled conditions (e.g., in a vacuum oven at a suitable temperature or under a gentle stream of nitrogen) until the solute is completely dry[1].
-
Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
S (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of the filtered aliquot
-
For comparison across different solvents, it is often useful to express solubility in molarity (mol/L) or as a mole fraction.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Signaling Pathway Considerations
Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines such as hypoxanthine and xanthine. Consequently, they are known to interact with enzymes that utilize purines as substrates. A notable example is xanthine oxidase, an enzyme involved in purine metabolism and the production of uric acid. Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been investigated as inhibitors of this enzyme, making them relevant for the treatment of hyperuricemia and gout[5].
The diagram below illustrates the logical relationship of how a pyrazolo[3,4-d]pyrimidine derivative can inhibit the xanthine oxidase pathway.
Caption: Inhibition of the Xanthine Oxidase pathway.
References
Application Notes and Protocols: 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a privileged heterocyclic scaffold that serves as a crucial building block in the design and synthesis of a wide array of biologically active compounds. Its structural resemblance to the purine core allows it to act as a bioisostere of adenine, enabling it to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[1][2] This characteristic has made it a focal point in the development of targeted therapies for cancer and other diseases. This document provides an overview of its applications, key biological targets, and detailed protocols for the synthesis and evaluation of its derivatives.
Applications in Drug Discovery
The versatility of the this compound scaffold has led to its use in the development of inhibitors for several important drug targets:
-
Protein Kinase Inhibitors: This is the most prominent application, with derivatives showing potent inhibition of various kinases involved in cancer progression, such as Breast Tumor Kinase (BRK/PTK6), Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR).[1][3][4][5][6]
-
Antibacterial Agents: The scaffold has been incorporated into novel pleuromutilin derivatives, demonstrating significant activity against resistant bacterial strains like MRSA.[7]
-
Anticancer Agents: Beyond specific kinase inhibition, derivatives have demonstrated broad anti-proliferative activity against various cancer cell lines.[2][8][9]
Key Target Classes and Lead Compounds
The following table summarizes the key protein kinase targets for which inhibitors based on the this compound scaffold have been developed, along with representative compounds and their reported biological activities.
| Target Kinase | Lead Compound/Derivative | Biological Activity (IC50) | Disease Relevance |
| BRK/PTK6 | Compound 51 (a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative) | 3.37 ± 2.19 nM | Breast, Ovarian, Prostate, and Pancreatic Cancers[4] |
| CK1 | 1-(3-(3-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)phenyl)-3-(3-chloro-4-fluorophenyl)urea | 78 nM | Cancer, Central Nervous System Disorders[5] |
| EGFR (WT) | Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | 0.016 µM | Non-Small Cell Lung Cancer and other solid tumors[6] |
| EGFR (T790M) | Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | 0.236 µM | Resistant Non-Small Cell Lung Cancer[6] |
| CDK2/cyclin A | Various pyrazolo[3,4-d]pyrimidine derivatives | - | Breast Cancer, Hepatocellular Carcinoma, Colorectal Carcinoma[1] |
Signaling Pathways
Derivatives of this compound primarily function as ATP-competitive inhibitors of protein kinases. These kinases are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and metastasis. The diagrams below illustrate the general mechanism of action of these inhibitors on a representative kinase signaling pathway.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 3. 6-Chloro-1-ethyl-1H-pyrazolo[3, 4-d]pyrimidine [myskinrecipes.com]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a bioisosteric analog of purine.[1] This core structure is a key component in numerous compounds with a wide range of biological activities, including the inhibition of protein kinases, which are crucial targets in cancer therapy.[2][3] The derivatization of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine offers a versatile platform for Structure-Activity Relationship (SAR) studies, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. This document provides detailed protocols for the synthesis of derivatives and relevant biological assays, alongside data presentation and visualization to guide SAR studies.
Data Presentation: Structure-Activity Relationship Data
The following table summarizes the in vitro anti-proliferative activity of representative 1H-pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The data is compiled from multiple studies to illustrate the impact of substitutions at different positions of the pyrazolo[3,4-d]pyrimidine core on anticancer activity.
| Compound ID | R1 | R4 | R6 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -NH-Ph | -H | A549 | 2.24 | [4] |
| MCF-7 | 42.3 | [4] | ||||
| 1d | -H | -NH-Ph | -H | MCF-7 | 1.74 | [4] |
| VIIa | 1-(4-chlorophenyl)-3-methyl | -NH-N=CH-(2-OH-Ph) | -H | Various (57 lines) | 0.326 - 4.31 | [5] |
| 12b | -H | -NH-N=C(CH3)-Ph | -H | A549 | 8.21 | [6] |
| HCT-116 | 19.56 | [6] | ||||
| 14 | -H | -NH-Gly-Ph | -SCH2-glycosyl | MCF-7 | 0.045 | [7] |
| HCT-116 | 0.006 | [7] | ||||
| HepG-2 | 0.048 | [7] | ||||
| 15 | -H | -NH-Gly-Ph | -SCH2-glycosyl | MCF-7 | 0.046 | [7] |
| HCT-116 | 0.007 | [7] | ||||
| HepG-2 | 0.048 | [7] | ||||
| P1 | 1-phenyl-3-methyl | -OCH3 | -H | HCT 116 | 22.7 | [2] |
| HepG2 | 31.25 | [2] | ||||
| MCF-7 | 35.5 | [2] | ||||
| P2 | 1-phenyl-3-methyl | -OCH2C≡CH | -H | HCT 116 | 28.5 | [2] |
| HepG2 | 40.75 | [2] | ||||
| MCF-7 | 38.25 | [2] |
Experimental Protocols
General Synthesis of 4-Substituted-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom at the C4 position of the pyrazolo[3,4-d]pyrimidine ring, a common strategy for generating diverse analogs.
Materials:
-
4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Appropriate amine (e.g., 4-aminobenzoic acid)
-
Isopropanol
-
Reaction vessel with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Purification system (e.g., column chromatography)
Procedure:
-
To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in isopropanol, add an equimolar amount of the desired amine (e.g., 4-aminobenzoic acid).[8][9]
-
Heat the reaction mixture to reflux and stir for 16-18 hours.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Synthesis of 6-Thioxo-pyrazolo[3,4-d]pyrimidine Derivatives
This protocol outlines the synthesis of a key intermediate with a thioxo group at the C6 position, which can be further derivatized.
Materials:
-
N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide
-
Thiourea
-
Sodium ethoxide
-
Ethanol
-
Reaction vessel with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide and thiourea in ethanol.
-
Add a catalytic amount of sodium ethoxide to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.[10]
-
After completion, cool the reaction to room temperature and neutralize with a suitable acid.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Dry the product to yield N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide, which can be used for further modifications.[10]
In Vitro Anti-proliferative Activity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of the synthesized compounds.[4]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized pyrazolo[3,4-d]pyrimidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
General Synthetic Scheme for Derivatization
Caption: Synthetic routes for derivatizing the pyrazolo[3,4-d]pyrimidine core.
Workflow for SAR Studies
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the synthesis of this compound is low. What are the common causes and how can I improve it?
Low yields can stem from several factors depending on the synthetic route chosen. Here are the two primary routes and their associated challenges:
-
Route 1: From 5-Amino-1H-pyrazole-4-carboxamide. This involves a cyclization reaction with urea followed by chlorination.
-
Incomplete Cyclization: The initial reaction to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a high-temperature fusion reaction. Ensure the temperature is maintained at 190°C for at least 2 hours for the reaction to go to completion.
-
Over-chlorination: The use of strong chlorinating agents like phosphorus oxychloride (POCl₃) can lead to the formation of the undesired 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Careful control of reaction time and temperature is crucial.
-
Hydrolysis of Chloro Product: The 6-chloro group is susceptible to hydrolysis back to the hydroxyl group during workup. Ensure anhydrous conditions are maintained and minimize exposure to water.
-
Technical Support Center: Purification of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound and related polar nitrogen-containing heterocyclic compounds.
Question: My compound, this compound, shows significant peak tailing during silica gel column chromatography. How can I improve the peak shape?
Answer:
Peak tailing is a common problem when purifying basic compounds like pyrazolopyrimidines on acidic silica gel. This is often due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this issue:
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Addition of a Basic Modifier: Incorporating a small amount of a basic modifier into your mobile phase can neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your eluent. A common starting point is a gradient of hexane/ethyl acetate with 0.5% TEA.
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Ammonia: A solution of methanol with a small percentage of ammonium hydroxide (e.g., 1-2%) can be effective for highly polar and basic compounds. For example, a mobile phase of dichloromethane/methanol with 0.5% triethylamine can be used.[1]
-
-
Use of Deactivated Silica Gel: Employing end-capped or deactivated silica gel can reduce the number of accessible silanol groups, leading to more symmetrical peaks.
-
Alternative Stationary Phases: If peak tailing persists, consider using a more inert stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reversed-Phase Chromatography: Using a C18 column with a suitable aqueous/organic mobile phase can also be an effective strategy.
-
Question: My polar compound elutes too quickly (poor retention) from the column, even with highly polar mobile phases like 100% ethyl acetate. What can I do?
Answer:
Poor retention of polar compounds on normal-phase chromatography is a frequent challenge. Here are some approaches to increase retention:
-
Increase Mobile Phase Polarity:
-
Methanol or Ethanol: Add methanol or ethanol to your ethyl acetate or dichloromethane mobile phase. Start with a small percentage (1-5%) and gradually increase it. A solvent system containing 1-10% of a 10% ammonium hydroxide in methanol stock solution mixed with dichloromethane can be effective for very polar compounds.[2]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to ensure your compound binds to the column and then elutes as a sharp band.
-
-
Consider a Different Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It typically uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water.
-
Reversed-Phase Chromatography (RPC): While it may seem counterintuitive, RPC with a highly aqueous mobile phase can sometimes provide good retention for polar compounds, especially on polar-embedded or polar-endcapped C18 columns.
-
Question: I suspect my compound is degrading on the silica gel column. How can I confirm this and what are the alternatives?
Answer:
Degradation on silica gel is a concern for certain classes of compounds.
-
Confirming Instability:
-
TLC Stability Test: Spot your compound on a TLC plate, and then spot it again on the same plate after letting it sit for an hour or two. If new spots appear or the original spot diminishes in intensity, your compound is likely unstable on silica.
-
-
Purification Alternatives:
-
Use Deactivated Silica: As mentioned for peak tailing, deactivated silica is less harsh.
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Alumina Chromatography: Alumina is generally less acidic and can be a good alternative.
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Reversed-Phase Chromatography: This is often the go-to method for compounds unstable on normal-phase media.
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Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification that avoids chromatography altogether.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for this compound?
A1: A good starting point is to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).
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Stationary Phase: Start with standard silica gel 60.
-
Mobile Phase Screening:
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Begin with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Test solvent systems such as 9:1, 4:1, 1:1, and 1:4 (Hexane:EtOAc).
-
If the compound does not move from the baseline, switch to a more polar system like dichloromethane (DCM) and methanol (MeOH). Test ratios like 99:1, 95:5, and 90:10 (DCM:MeOH).
-
-
Aim for an Rf value between 0.2 and 0.4 for the target compound to ensure good separation on the column.[3]
Q2: What are the potential impurities I should be aware of during the purification of this compound?
A2: Potential impurities will depend on the synthetic route. Common impurities can include:
-
Starting Materials: Unreacted starting materials from the synthesis.
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Isomeric Byproducts: Depending on the cyclization conditions, regioisomers may form.
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Hydrolysis Products: The chloro group can be susceptible to hydrolysis, leading to the corresponding hydroxyl derivative.
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Side-Reaction Products: Products from competing side reactions.
Monitoring the reaction by TLC or LC-MS can help identify the number of impurities present.
Q3: Can I use reversed-phase HPLC for the purification of this compound?
A3: Yes, reversed-phase HPLC is a suitable technique. A C18 column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. To improve peak shape and control the ionization of the compound, an acid modifier is often added.
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For MS-compatible methods: Use volatile acids like formic acid or acetic acid (typically 0.1%).
-
For UV detection only: Phosphoric acid can be used to adjust the pH.[4]
A gradient elution from a high aqueous content to a high organic content is generally recommended to separate the target compound from both more polar and less polar impurities.
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol. Add 0.5% triethylamine to the mobile phase to reduce peak tailing. |
| Column Loading | Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column. |
| Elution | Start with a low polarity mobile phase and gradually increase the polarity. Collect fractions and monitor by TLC. |
| Fraction Analysis | Spot each fraction on a TLC plate, elute, and visualize under UV light (254 nm). Combine fractions containing the pure product. |
| Post-Purification | Evaporate the solvent from the combined pure fractions under reduced pressure. |
Protocol 2: Reversed-Phase HPLC Purification
This protocol is for the analytical or semi-preparative purification of this compound.
| Parameter | Recommendation |
| Column | C18, 5 µm particle size (analytical or semi-preparative dimensions) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20-30 minutes (this should be optimized based on initial scouting runs) |
| Flow Rate | 1 mL/min (for a 4.6 mm ID analytical column); adjust for different column dimensions. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) |
| Sample Preparation | Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a small amount of DMSO or methanol, then dilute with Mobile Phase A). |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatographic purification issues.
References
Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyrazolo[3,4-d]pyrimidines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issues with Regioselectivity during N-Alkylation
Question: I am trying to alkylate my pyrazolo[3,4-d]pyrimidine, but I am getting a mixture of isomers. How can I control which nitrogen atom is alkylated?
Answer:
Regioselectivity in the N-alkylation of pyrazolo[3,4-d]pyrimidines is a common challenge due to the presence of multiple reactive nitrogen atoms (N1, N2, N5, and N7). The outcome of the alkylation is highly dependent on the substrate, the electrophile, the base, and the solvent system used. Formation of isomeric products is a frequent side reaction.
Troubleshooting Guide:
-
Identify the Isomers: The first step is to characterize the isomeric mixture you have obtained, typically using techniques like 1D/2D NMR (NOESY or HMBC) and X-ray crystallography if possible.
-
Modify Reaction Conditions: The selectivity between N1 and N2 alkylation can be dramatically influenced by the solvent. For instance, in the methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, switching the solvent can reverse the major product.[1][2]
| Starting Material | Alkylating Agent | Base | Solvent | Major Product | Product Ratio (N1:N2) |
| 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | THF | N2-alkylation | 1:8 |
| 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | DMSO | N1-alkylation | 4:1 |
Data from literature indicates that the use of a non-polar solvent like THF with a strong, non-coordinating base favors the formation of tight ion pairs, leading to N2-alkylation. In contrast, a polar aprotic solvent like DMSO promotes solvent-separated ion pairs, resulting in preferential N1-alkylation.[1][2]
-
Selective N5-Alkylation: For pyrazolo[3,4-d]pyrimidin-4-one systems, alkylation often proceeds selectively at the N5 position under phase-transfer catalysis conditions.[3][4]
Detailed Experimental Protocol for Solvent-Controlled Selective N-Methylation: [1][2]
Objective: To selectively synthesize either the N1-methyl or N2-methyl isomer of 4-methoxy-pyrazolo[3,4-d]pyrimidine.
Materials:
-
4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Iodomethane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure for N2-Selective Methylation:
-
Dissolve 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add NaHMDS (1.1 equivalents) dropwise and stir the mixture for 30 minutes at 0 °C.
-
Add iodomethane (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N2-methylated product.
Procedure for N1-Selective Methylation:
-
Follow the same procedure as above, but substitute anhydrous DMSO for anhydrous THF.
Logical Workflow for Troubleshooting Regioselectivity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
stability and degradation of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry environment. Recommended storage temperatures are either room temperature or refrigerated at 2-8°C under an inert atmosphere.[1][2] Always refer to the supplier's specific recommendations.
Q2: What are the potential degradation pathways for pyrazolo[3,4-d]pyrimidine derivatives?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, related pyrazolopyrimidine compounds have been shown to undergo degradation through metabolic pathways such as oxidative dechlorination and N-dealkylation.[3][4] General degradation pathways for the pyrimidine ring can also occur.[5][6][7] Forced degradation studies under various stress conditions are necessary to elucidate the specific degradation pathways for this compound.[8][9]
Q3: How can I assess the stability of this compound in my experimental setup?
A forced degradation study is the standard approach to assess the intrinsic stability of a compound.[10][11] This involves subjecting the compound to a variety of stress conditions, such as acid, base, oxidation, heat, and light, and then analyzing the resulting mixture for the parent compound and any degradation products, typically using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[8][12][13]
Q4: Are there any known incompatibilities for this compound?
Specific incompatibility data for this compound is limited. However, as a chlorinated heterocyclic compound, it may be reactive with strong oxidizing agents and strong bases. It is advisable to perform compatibility studies with excipients and other components in your formulation.
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound in Solution
Possible Causes:
-
pH of the solvent: The compound may be susceptible to acid or base hydrolysis.
-
Exposure to light: Photodegradation can occur, especially for compounds with aromatic rings.
-
Presence of oxidizing agents: Trace amounts of peroxides or other oxidizing species in solvents can lead to degradation.
-
Elevated temperature: Thermal degradation can occur even at slightly elevated temperatures over time.
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected degradation.
Issue 2: Inconsistent Results in Stability Studies
Possible Causes:
-
Inconsistent stress conditions: Variations in temperature, pH, or light intensity between experiments.
-
Analytical method not stability-indicating: The analytical method may not be able to separate the parent compound from its degradation products.
-
Sample preparation variability: Inconsistent sample handling, dilutions, or extraction procedures.
Troubleshooting Steps:
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biomedres.us [biomedres.us]
- 3. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 23002-51-9|this compound|BLD Pharm [bldpharm.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. clausiuspress.com [clausiuspress.com]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
troubleshooting poor yield in the synthesis of pyrazolopyrimidines
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolopyrimidines, with a focus on addressing issues of poor yield.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired pyrazolopyrimidine product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Purity of Starting Materials: The purity of your reactants, particularly the aminopyrazole, is critical. Impurities can interfere with the reaction.[1]
-
Reaction Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion or the formation of side products.
-
Recommendation: Double-check your calculations and ensure the correct molar ratios of reactants are used. In some cases, using a slight excess (1.0-1.2 equivalents) of one reactant, such as hydrazine, can drive the reaction to completion.[2]
-
Reaction Condition Optimization:
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.[1][3]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[1][3]
-
Recommendation: Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3] Extending the reaction time or moderately increasing the temperature may be necessary for complete conversion.[3]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.[1]
-
Recommendation: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration.[3] For acid catalysts, ensure the concentration is appropriate.[3] Literature often suggests specific catalysts for different pyrazolopyrimidine syntheses, such as Lewis acids or palladium catalysts.[3][5]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers, which is complicating purification and reducing the yield of the desired product. How can I improve regioselectivity?
Answer: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials.[1] The initial nucleophilic attack can often occur at multiple sites, leading to different product isomers.[2]
-
Influence of Starting Materials: The steric and electronic properties of the substituents on your reactants heavily influence regioselectivity.[2]
-
Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity.[1] It is advisable to consult the literature for specific examples similar to your target molecule.
-
Separation of Regioisomers: If formation of regioisomers cannot be avoided, effective purification is key.
-
Recommendation: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[1]
-
Issue 3: Unexpected Side Reactions and Byproducts
Question: I am observing the formation of unexpected byproducts, which is lowering my yield. What are common side reactions and how can I minimize them?
Answer: Side reactions can compete with the desired reaction pathway, consuming starting materials and reducing the final yield.
-
Hantzsch-type Dihydropyridine Formation: In reactions like the Biginelli synthesis for related pyrimidines, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This can occur when two equivalents of a β-ketoester react with an aldehyde and ammonia (which can form from urea decomposition at high temperatures).[3]
-
Incomplete Cyclization: The final cyclization step may be slow or incomplete.[3]
-
Hydrolysis: The presence of water can lead to the hydrolysis of intermediates or starting materials, especially if using hygroscopic reagents like amidines.[3]
-
Troubleshooting: Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.
| Catalyst | Catalyst Loading | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Reference |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | 20 mg | 100 | Solvent-free | Not specified | Not specified | [1] |
| PdCl2 | Not specified | Not specified | Toluene | Not specified | 80 | [5] |
| Cationic Rh(III) | Not specified | 150 (Microwave) | Dioxane | Not specified | Good | [5] |
| Sodium Ethoxide | Not specified | Reflux | Ethanol | Not specified | Good | [6] |
| POCl3 | Not specified | Reflux | Not specified | 18 h | 65 | [7] |
| Base | Solvent | Temperature (°C) | Reaction Time | Notes | Reference |
| (C2H5)3N | Ethanol | Reflux (180°C) | 3 days | Synthesis of a pyrazolopyrimidine precursor | [4] |
| K2CO3 | Toluene | Not specified | Not specified | Used with PdCl2 catalyst | [5] |
| KOAc | Dioxane | 150 (Microwave) | Not specified | Additive with Rh(III) catalyst | [5] |
| Anhydrous Piperazine | Isopropanol | Reflux | 6 h | Coupling reaction | [7] |
| Potassium Carbonate | Not specified | Not specified | Not specified | Base selection is crucial to minimize side reactions | [3] |
Experimental Protocols
General Protocol for Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
This is a generalized procedure and may require optimization for specific substrates.
-
Reactant Mixture: In a suitable reaction vessel, a mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2) is prepared.[1]
-
Reaction Conditions: The mixture is stirred at a specified temperature (e.g., 100 °C) under solvent-free conditions, or in a suitable solvent, for the optimized reaction time.[1]
-
Monitoring: The progress of the reaction is monitored by TLC.[1][3]
-
Work-up:
-
The reaction is quenched (if necessary).
-
The product is extracted into an organic solvent.
-
The organic layer is washed with brine and dried over an anhydrous salt like Na2SO4.[1]
-
The solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired pyrazolopyrimidine.[2][3]
General Protocol for Cyclization using POCl3
-
Reaction Setup: The starting pyrazolopyrimidinone (1 equivalent) is placed in a round-bottom flask.
-
Reagent Addition: Phosphorus oxychloride (POCl3) is added in excess, often used as both the reagent and solvent.[6][7]
-
Heating: The reaction mixture is heated to reflux for several hours (e.g., 18 hours).[7]
-
Work-up:
-
The reaction mixture is cooled and carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with water and dried.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arabjchem.org [arabjchem.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route from 5-amino-1H-pyrazole-4-carboxamide.
Q1: Low yield in the initial cyclization step to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
A1: Low yields in the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea can be attributed to several factors:
-
Uneven heating: Ensure uniform and consistent heating of the reaction mixture. Hot spots can lead to decomposition of the starting material or product. A sand bath or a well-stirred oil bath is recommended for better temperature control.
-
Incomplete reaction: The reaction is typically conducted at a high temperature (around 190°C). Ensure the reaction is heated for a sufficient duration.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Sublimation of starting material: 5-amino-1H-pyrazole-4-carboxamide can sublime at high temperatures. Ensure the reaction is performed in a sealed or well-condensed apparatus to minimize loss of starting material.
-
Purity of reagents: The purity of both 5-amino-1H-pyrazole-4-carboxamide and urea is critical. Impurities can interfere with the reaction. Recrystallization of the starting materials may be necessary.
Q2: Formation of di-chloro instead of mono-chloro product during the chlorination of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
A2: Achieving selective mono-chlorination at the 6-position is a significant challenge. The formation of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a common outcome when using strong chlorinating agents like phosphorus oxychloride (POCl₃).[1][2] Here are strategies to favor mono-chlorination:
-
Control of stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a sub-stoichiometric amount of POCl₃ may favor mono-chlorination, but it can also lead to incomplete reaction and a mixture of starting material, mono-chloro, and di-chloro products, complicating purification.
-
Reaction temperature and time: Lowering the reaction temperature and reducing the reaction time can sometimes improve selectivity. Close monitoring of the reaction by TLC or HPLC is essential to stop the reaction once the desired mono-chloro product is formed in an optimal amount.
-
Protecting group strategy: A more robust approach involves a protecting group strategy. This would entail protecting one of the hydroxyl groups (or the corresponding tautomeric positions) before chlorination, followed by deprotection. While this adds steps to the synthesis, it offers greater control over regioselectivity.
Q3: Difficulty in removing the di-chloro byproduct from the desired 6-chloro product.
A3: Separating this compound from the 4,6-dichloro byproduct can be challenging due to their similar polarities.
-
Column chromatography: Careful column chromatography on silica gel with a fine-tuned eluent system is the most common method. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can help improve separation.
-
Recrystallization: Fractional crystallization may be effective if a suitable solvent system can be identified where the solubilities of the two compounds are sufficiently different.
Q4: The chlorination reaction with POCl₃ is sluggish or does not go to completion, even with excess reagent.
A4: Several factors can lead to an incomplete chlorination reaction:
-
Purity of POCl₃: Phosphorus oxychloride can hydrolyze over time. Using a freshly distilled or a new bottle of POCl₃ is recommended.
-
Presence of water: The starting material and solvent must be scrupulously dry. Any moisture will react with POCl₃, reducing its effectiveness.
-
Insufficient temperature: The reaction typically requires heating. Ensure the reaction is maintained at the appropriate temperature (refluxing POCl₃ is common, around 110°C).[1]
-
Use of a catalyst/additive: In some cases, the addition of a tertiary amine base like N,N-diethylaniline or triethylamine can facilitate the reaction. For large-scale reactions, using a sealed reactor with equimolar POCl₃ and a base like pyridine at elevated temperatures (140-160°C) can be a more efficient and environmentally friendly approach.
Q5: During work-up of the POCl₃ reaction, the product seems to revert to the starting material (hydroxyl form).
A5: This is a common issue due to the hydrolysis of the chloro-substituent, which is activated towards nucleophilic substitution.
-
Anhydrous work-up: If possible, perform the initial stages of the work-up under anhydrous conditions.
-
Rapid extraction: After quenching the reaction with ice-water, immediately extract the product into an organic solvent.
-
Neutralization: Neutralize the acidic aqueous layer with a base like sodium bicarbonate before extraction to minimize acid-catalyzed hydrolysis.
-
Evaporation of excess POCl₃: Before the aqueous work-up, it is often beneficial to remove the excess POCl₃ under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the synthesis of this compound?
A1: A common and scalable approach involves a multi-step synthesis starting from commercially available 5-amino-1H-pyrazole-4-carboxamide. The key steps are:
-
Cyclization: Reaction of 5-amino-1H-pyrazole-4-carboxamide with urea at high temperature to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[1]
-
Dichlorination: Treatment of the diol with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[1][2]
-
Selective Dechlorination: A selective reduction of the 4-chloro group to a hydrogen atom. Catalytic transfer hydrogenation is a potential method for this step.
Q2: Are there alternative starting materials for the synthesis?
A2: Yes, other substituted pyrazoles can be used. For instance, starting with ethyl 5-amino-1H-pyrazole-4-carboxylate and reacting it with chloroacetonitrile can lead to a 6-(chloromethyl) derivative, which can then be further manipulated.[3] However, for the specific synthesis of this compound, the route via the 4,6-diol is more direct.
Q3: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃) on a large scale?
A3: POCl₃ is a highly corrosive and reactive chemical. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, a lab coat, and safety goggles. Work in a well-ventilated fume hood.
-
Handling: Handle POCl₃ with extreme care to avoid contact with skin and eyes. It reacts violently with water, releasing toxic fumes.
-
Quenching: Quenching of excess POCl₃ should be done slowly and carefully by adding it to ice-water with vigorous stirring in a fume hood. This is a highly exothermic reaction.
-
Waste Disposal: Dispose of POCl₃ waste according to institutional and local regulations for hazardous chemical waste.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most steps. A suitable eluent system will need to be developed for each step to achieve good separation between the starting material, intermediates, and the product. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
Q5: What are the typical yields for the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine?
A5: The overall yield for the two-step synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine from 5-amino-1H-pyrazole-4-carboxamide is reported to be around 49.5%, with the cyclization step yielding approximately 75% and the chlorination step around 66%.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for Key Synthetic Intermediates
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclization | 5-amino-1H-pyrazole-4-carboxamide | Urea | None | 190 | 2 | 75 | [1] |
| Dichlorination | 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol | POCl₃ | None | 110 (reflux) | 4 | 66 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol [1]
-
A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 mole equivalent) and urea (10 mole equivalents) is heated together at 190°C for 2 hours.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and a 10% potassium hydroxide solution is added.
-
The solution is then carefully acidified with dilute hydrochloric acid to a pH of 4-5.
-
The resulting white solid is collected by suction filtration, washed with water, and dried.
Protocol 2: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [1]
-
1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 mole equivalent) is added to an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux at 110°C for 4 hours.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting solid is collected by filtration, washed with ice-water, and dried to afford the product.
Protocol 3: Proposed Selective Dechlorination of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Note: This is a proposed protocol based on general methods for selective dehalogenation and would require optimization.
-
To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 mole equivalent) in a suitable solvent (e.g., ethanol, isopropanol), add a palladium catalyst (e.g., 5-10 mol% of Pd/C).
-
Add a hydrogen donor (e.g., ammonium formate, sodium borohydride, or use H₂ gas). The choice of hydrogen donor and reaction conditions will influence the selectivity.
-
The reaction is stirred at a suitable temperature (room temperature to reflux) and monitored by TLC or HPLC for the formation of the mono-dechlorinated product.
-
Upon completion, the catalyst is removed by filtration through celite.
-
The solvent is evaporated, and the residue is purified by column chromatography to isolate this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
preventing byproduct formation in pyrazolo[3,4-d]pyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of pyrazolo[3,4-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in pyrazolo[3,4-d]pyrimidine synthesis?
A1: The most frequently encountered byproducts in pyrazolo[3,4-d]pyrimidine synthesis are regioisomers, particularly N1 and N2 isomers formed during the alkylation of the pyrazole ring. Another significant byproduct can arise from the Dimroth rearrangement, especially in the synthesis of condensed pyrimidines. Other potential byproducts include oxidized forms of hydrazine precursors and products from incomplete cyclization or side reactions of functional groups on the starting materials.
Q2: Why is controlling regioselectivity so critical in the synthesis of these compounds?
A2: Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For therapeutic applications, such as kinase inhibitors, the precise three-dimensional structure of the molecule is paramount for its interaction with the target protein. Therefore, obtaining a single, desired regioisomer in high purity is often essential for drug discovery and development.
Q3: What is the Dimroth rearrangement and when is it likely to occur?
A3: The Dimroth rearrangement is an isomerization of heterocyclic compounds where endocyclic and exocyclic nitrogen atoms exchange places.[2] In the context of pyrazolo[3,4-d]pyrimidine synthesis, it can occur as an undesired side reaction, particularly in basic or acidic media, leading to a mixture of isomeric products.[3][4][5] The propensity for this rearrangement is influenced by factors such as the electron density of the pyrimidine ring; electron-withdrawing groups can increase the rate of rearrangement.[4]
Troubleshooting Guide: Byproduct Formation
Issue 1: Formation of N1 and N2 Regioisomers during Alkylation
The N-alkylation of unsymmetrically substituted pyrazoles often leads to a mixture of N1 and N2 alkylated products. The ratio of these isomers is highly dependent on reaction conditions.
Solutions:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for controlling regioselectivity. Steric hindrance plays a key role; bulkier bases and alkylating agents tend to favor alkylation at the less sterically hindered nitrogen atom.
-
Use of Sterically Bulky Reagents: Employing sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve N1 selectivity, achieving regioisomeric ratios of up to >99:1.[6][7]
-
Acid-Catalyzed Alkylation: An alternative to base-mediated alkylation is the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst. This method can provide good yields of N-alkyl pyrazoles and may offer different regioselectivity compared to traditional methods.
Quantitative Data on Regioselectivity:
The following tables summarize the impact of different reaction conditions on the N1/N2 isomer ratio in pyrazole alkylation.
| Table 1: Effect of Base and Alkylating Agent on N1/N2 Ratio | |||
| Pyrazole Substrate | Alkylating Agent | Base | N1:N2 Ratio |
| 3-Phenylpyrazole | Methyl Iodide | K2CO3 | 3:1 |
| 3-Phenylpyrazole | α-Halomethylsilane | KHMDS | >99:1 |
| Pyrazole with Amide Side Chain | N-methyl chloroacetamide | - | 1:70 |
| Pyrazole with Amide Side Chain | Methyl Bromide | - | Favorable to N1 |
Data synthesized from multiple sources indicating general trends.[2]
| Table 2: Influence of Solvent on Regioselectivity | |||
| 1,3-Dicarbonyl Precursor | Hydrazine | Solvent | Regioisomeric Ratio (A:B) |
| CF3, Phenyl | Methylhydrazine | Ethanol | 50:50 |
| CF3, Phenyl | Methylhydrazine | TFE | 95:5 |
TFE = 2,2,2-Trifluoroethanol. Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.[1]
Issue 2: Unwanted Dimroth Rearrangement
The Dimroth rearrangement can lead to a complex mixture of products, complicating purification and reducing the yield of the desired pyrazolo[3,4-d]pyrimidine.
Solutions:
-
Control of pH: The Dimroth rearrangement is often catalyzed by acid or base.[5] Careful control of the reaction pH is crucial. In some cases, conducting the reaction under neutral conditions can minimize this side reaction.
-
Microwave-Assisted Synthesis: Microwave heating has been shown to accelerate the desired reaction, sometimes reducing the incidence of side reactions like the Dimroth rearrangement by shortening the overall reaction time.[4]
-
Reaction Temperature: Lowering the reaction temperature may slow down the rate of the rearrangement more than the desired cyclization, thus improving the product ratio.
Issue 3: Byproducts from Starting Materials
Impurities in starting materials or their degradation during the reaction can lead to various byproducts. For example, using 5-aminopyrazole-4-carbonitrile can sometimes lead to byproducts from incomplete cyclization or side reactions of the nitrile and amino groups.
Solutions:
-
Purity of Starting Materials: Ensure the high purity of starting materials, such as 5-amino-1H-pyrazole-4-carbonitrile, before use. Recrystallization or chromatography may be necessary.
-
Inert Atmosphere: Reactions involving sensitive reagents, such as hydrazines, should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stepwise Synthesis: In some cases, a stepwise approach with isolation and purification of intermediates can provide better control and higher purity of the final product compared to a one-pot synthesis. For instance, synthesizing and isolating the intermediate pyrazolo[3,4-d]pyrimidin-4-one before subsequent chlorination and amination can be beneficial.[8]
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol describes the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Formamide
Procedure:
-
A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) and formamide (10-20 equivalents) is heated to 190°C.
-
The reaction is maintained at this temperature for 6-8 hours, with monitoring by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with water and then ethanol to remove excess formamide and other impurities.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.
Protocol 2: Regioselective N1-Alkylation of a 3-Substituted Pyrazole
This protocol is a general method for achieving high N1 regioselectivity using a carbonate base in a polar aprotic solvent.
Materials:
-
3-Substituted pyrazole (1.0 equivalent)
-
Alkyl halide (1.1-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5-2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the 3-substituted pyrazole in DMF or DMSO, add potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the pure N1-alkylated pyrazole.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidines.
Signaling Pathways
Pyrazolo[3,4-d]pyrimidines are potent inhibitors of various protein kinases. The following diagrams illustrate two key signaling pathways often targeted by these compounds.
Caption: Inhibition of the Src kinase signaling pathway by pyrazolo[3,4-d]pyrimidines.
Caption: Inhibition of the VEGFR-2 signaling pathway, crucial for angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazolo[3,4-d]pyrimidines.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of pyrazolo[3,4-d]pyrimidines in a question-and-answer format.
Problem: Low Yield of the Desired Pyrazolo[3,4-d]pyrimidine Product
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Question: My reaction to form the pyrazolo[3,4-d]pyrimidine core is resulting in a very low yield. What are the potential causes and how can I improve it?
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Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
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Reaction Conditions: Many traditional methods require high temperatures and long reaction times, which can lead to product degradation.[1] Explore alternative, milder conditions. For instance, microwave-assisted synthesis has been shown to reduce reaction times and improve yields in three-component reactions.[2]
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Starting Materials: The purity of your starting materials, such as substituted 5-amino-1H-pyrazole-4-carbonitriles or -carboxylates, is crucial. Impurities can lead to side reactions and inhibit the desired cyclization.[3][4] Ensure your precursors are thoroughly purified and characterized before use.
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Cyclization Strategy: The choice of cyclizing agent and conditions is critical. For instance, when cyclizing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide, heating at 190°C for 8 hours is a common protocol.[5][6] Deviations from optimal temperatures or times can significantly impact the yield. For the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine, reacting 3-amino-4-cyanopyrazole with formamidine acetate at around 100°C has been reported to give good yields.[4]
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Catalyst: For certain reactions, like the Biginelli multicomponent cyclocondensation, a catalytic amount of acid (e.g., HCl) is necessary to drive the reaction to completion.[7] Ensure the appropriate catalyst is being used at the correct concentration.
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Problem: Poor Regioselectivity during N-Alkylation
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Question: I am trying to alkylate the pyrazole nitrogen of the pyrazolo[3,4-d]pyrimidine core, but I am getting a mixture of N-1 and N-2 isomers. How can I achieve better regioselectivity?
-
Answer: Achieving regioselectivity in the N-alkylation of pyrazolo[3,4-d]pyrimidines is a common challenge.[8][9] Here are some strategies to improve it:
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Base and Solvent System: The choice of base and solvent can significantly influence the regioselectivity. For N-alkylation of pyrazolo[3,4-c]pyridines (a related scaffold), different bases and solvents can favor one isomer over the other.[10] Experiment with a range of conditions, such as using a weak inorganic base at mild temperatures, which has been successful for N1-alkylation in some cases.[9]
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Steric Hindrance: The steric bulk of both the alkylating agent and the substituents on the pyrazolo[3,4-d]pyrimidine core can direct the alkylation to the less sterically hindered nitrogen.
-
Protecting Groups: In complex syntheses, consider using a protecting group strategy to block one of the nitrogen atoms, forcing alkylation at the desired position, followed by deprotection.
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Tunable Synthesis: Some advanced methods allow for tunable regioselective synthesis. For example, an aza-Wittig/Ag(I) or base-promoted tandem reaction has been developed to selectively produce different regioisomers.[1]
-
Problem: Formation of Side Products and Purification Difficulties
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Question: My reaction is producing several side products, making the purification of the target compound difficult. What are common side reactions and how can I minimize them and improve purification?
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Answer: The formation of side products is a frequent issue.
-
Common Side Reactions:
-
Dimroth Rearrangement: In the synthesis of 4-substituted amino-pyrazolo[3,4-d]pyrimidine-6-thiones from the reaction with isocyanates, the initially formed imino derivative can isomerize to the more stable amino product via a Dimroth rearrangement.[3]
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Incomplete Cyclization: If the reaction is not driven to completion, you may isolate uncyclized intermediates. Ensure adequate reaction times and temperatures.
-
Over-alkylation: When performing N-alkylation, using a large excess of the alkylating agent or harsh conditions can lead to di-alkylation.
-
-
Minimizing Side Products:
-
Optimize Stoichiometry: Carefully control the stoichiometry of your reactants.
-
Temperature Control: Maintain a stable and optimal reaction temperature. Exothermic reactions may require cooling to prevent side product formation.[4]
-
Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.
-
-
Improving Purification:
-
Chromatography: Column chromatography is often necessary to separate the desired product from impurities and side products.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Washing: The crude product can often be purified by washing with a solvent in which the impurities are soluble but the product is not.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the pyrazolo[3,4-d]pyrimidine core?
A1: The most frequently used starting materials are derivatives of 5-aminopyrazole, such as:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.[12]
-
3-Amino-4-cyanopyrazole.[4]
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (for Biginelli-type reactions).[7]
Q2: How can I synthesize 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate?
A2: This important intermediate is typically synthesized in a two-step process:
-
Cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide at high temperature (e.g., 190°C) to form the corresponding pyrazolo[3,4-d]pyrimidinone (compound 3 in many schemes).[6][11]
-
Chlorination of the pyrazolo[3,4-d]pyrimidinone using a chlorinating agent like phosphorus oxychloride (POCl₃), often at reflux.[5][6][11]
Q3: Are there "green" or more environmentally friendly methods for synthesizing pyrazolo[3,4-d]pyrimidines?
A3: Yes, green chemistry approaches are being developed. These include:
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Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[2]
-
Solvent-free reactions: Some cyclization reactions can be performed under solvent-free conditions by fusing the reactants.[13][14]
-
Multicomponent reactions: These reactions, like the Biginelli reaction, improve atom economy by combining multiple starting materials in a single step.[7]
Q4: My pyrazolo[3,4-d]pyrimidine product has poor aqueous solubility. What can I do?
A4: Poor aqueous solubility is a known issue for this class of compounds, which can hinder biological testing.[15] A common strategy to address this is the development of prodrugs. By attaching a solubilizing moiety (e.g., an N-methylpiperazino group linked by an O-alkyl carbamate chain) to the core structure, the aqueous solubility can be significantly improved. This moiety is designed to be cleaved in vivo to release the active drug.[15]
Quantitative Data Summary
The following table summarizes yields for the synthesis of various substituted pyrazolo[3,4-d]pyrimidines under different reported conditions.
| Starting Material(s) | Product | Reagents & Conditions | Yield (%) | Reference |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, Formamide | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 190°C, 8 h | High | [5] |
| 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, POCl₃ | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Reflux, 6 h | High | [6] |
| 3-Amino-4-cyanopyrazole, Formamidine acetate | 4-Aminopyrazolo[3,4-d]pyrimidine | Methanol, 100°C, 48 h | 76 | [4] |
| Arylidene derivative, Thiourea, Sodium ethoxide | N-(4-(4-Chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide | Absolute ethanol, reflux, 3 h | 67 | [14] |
| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, Methyl iodide | N-methylated pyrazolo[3,4-d]pyrimidine | DMF, liquid-solid phase transfer catalysis, room temperature | Good | [12] |
| Hydrazine derivative, Phenyl acetic acid | Fused pyrazolo[4,3-e][1][7][8]triazolo[4,3-a]pyrimidin derivative | Solvent-free fusion | 93 | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [6][11]
-
Step 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
A suspension of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in formamide is heated to 190°C for 8 hours.
-
After cooling, the reaction mixture is poured into water.
-
The resulting precipitate is filtered, washed with water, and dried to yield the pyrazolo[3,4-d]pyrimidinone product.
-
-
Step 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
The pyrazolo[3,4-d]pyrimidinone from Step 1 is suspended in phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux for 6 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., ammonium hydroxide).
-
The resulting solid is filtered, washed with water, and dried to afford the 4-chloro derivative.
-
Protocol 2: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine [4]
-
A mixture of 3-amino-4-cyanopyrazole and formamidine acetate is prepared in a suitable solvent such as 2-ethoxyethanol or methanol.
-
The reaction mixture is heated to approximately 100°C for about 48 hours. A clear solution is typically obtained above 60°C, with crystals of the product appearing around 95°C.
-
The mixture is cooled to room temperature (around 20°C).
-
The solid product is collected by filtration.
-
The collected solid is washed with methanol and dried under vacuum to yield 4-aminopyrazolo[3,4-d]pyrimidine.
Visualizations
References
- 1. Tunable regioselective synthesis of pyrazolo[3,4- d ]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15777J [pubs.rsc.org]
- 2. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US4267324A - Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 15. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the regioselectivity of reactions involving 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound?
A1: The primary reactive sites on this compound are the nitrogen atoms of the pyrazole ring (N1 and N2) and the carbon atom attached to the chlorine at the 6-position of the pyrimidine ring. The N1 and N2 positions are nucleophilic and can undergo reactions like alkylation and arylation. The C6-chloro group is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Q2: How can I control the regioselectivity of N-alkylation on the pyrazole ring?
A2: The regioselectivity of N-alkylation between the N1 and N2 positions of the pyrazolo[3,4-d]pyrimidine core can be significantly influenced by the choice of solvent.[1][2] For instance, in the case of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using a non-polar solvent like THF tends to favor alkylation at the N2 position, while a polar aprotic solvent like DMSO can reverse the selectivity to favor the N1 position.[1][2] This is attributed to the different ways the solvent interacts with the anionic intermediate.[1]
Q3: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing the 6-position?
A3: The most common palladium-catalyzed cross-coupling reactions for modifying the 6-position of this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[3][4][5] These reactions are widely used in medicinal chemistry to introduce a variety of substituents at this position.[3]
Q4: Why is the choice of ligand so critical in palladium-catalyzed reactions with this substrate?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, particularly the oxidative addition of the relatively unreactive C-Cl bond.[6] For challenging substrates like chloro-heterocycles, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve good yields.[6]
Troubleshooting Guides
N-Alkylation Reactions
Issue: Poor or incorrect regioselectivity in N-alkylation.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The polarity of the solvent is a key determinant of regioselectivity. To favor N2-alkylation, use a non-polar solvent like THF. For N1-alkylation, switch to a polar aprotic solvent such as DMSO.[1][2] |
| Base Selection | The choice of base can also influence the outcome. Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used. Ensure the base is fresh and the reaction is conducted under anhydrous conditions. |
| Reaction Temperature | Alkylation reactions are typically run at room temperature. If the reaction is sluggish, gentle heating may be required, but be aware that this could potentially affect the regioselectivity. |
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low or no yield of the coupled product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | The C-Cl bond is less reactive than C-Br or C-I bonds, making oxidative addition more difficult.[6] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] Switch to a more active catalyst system, such as a pre-catalyst with a Buchwald ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6] |
| Ineffective Base | The base is crucial for activating the boronic acid.[6] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7] The strength and solubility of the base can significantly impact the reaction.[6] |
| Inappropriate Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often optimal.[6] Ensure the solvents are thoroughly degassed to prevent oxidation of the active Pd(0) catalyst.[7] |
| Protodeboronation | The boronic acid can be sensitive to acidic conditions or prolonged heating, leading to the formation of the corresponding arene as a byproduct. Using boronic esters (e.g., pinacol esters) can improve stability.[7] |
| Homocoupling | The self-coupling of the boronic acid can occur, especially in the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[7] |
Buchwald-Hartwig Amination Reactions
Issue: Incomplete conversion or formation of byproducts.
| Potential Cause | Troubleshooting Steps |
| Ligand Choice | As with Suzuki coupling, the choice of ligand is critical. For aryl chlorides, bulky, electron-rich phosphine ligands are generally preferred.[8] Consider screening different ligands to find the optimal one for your specific amine coupling partner. |
| Base Incompatibility | Strong bases like NaOtBu are commonly used but may not be compatible with base-sensitive functional groups on your amine.[9] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher reaction temperatures.[9] |
| Catalyst Poisoning | Certain functional groups on the amine or in the solvent can coordinate to the palladium and inhibit its activity. Avoid using chlorinated solvents, acetonitrile, or pyridine.[9] |
| Dehalogenation | A common side reaction is the reduction of the aryl chloride to the corresponding arene. This can be minimized by optimizing the reaction conditions, particularly the choice of ligand and base. |
Quantitative Data Summary
Table 1: Regioselectivity of N-methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
| Entry | Alkylating Agent | Base | Solvent | N1:N2 Ratio |
| 1 | Iodomethane | NaHMDS | THF | 1:8 |
| 2 | Iodomethane | NaHMDS | DMSO | 4:1 |
Data adapted from a study on a closely related pyrazolo[3,4-d]pyrimidine derivative.[1][2]
Experimental Protocols
General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous THF or DMSO (0.1 M) under an argon atmosphere, add the base (e.g., NaH or NaHMDS, 1.1 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
General Procedure for Suzuki-Miyaura Coupling of this compound
-
In a dry Schlenk flask, combine this compound (1.0 eq.), the corresponding boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos or XPhos, 4-10 mol%).
-
Evacuate and backfill the flask with argon three times.[4]
-
Add the degassed solvent system (e.g., dioxane/water 10:1, 0.1 M) via syringe.[4]
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
-
To a dry reaction vessel, add this compound (1.0 eq.), the amine (1.1-1.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., Xantphos or a Buchwald ligand, 2-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Solvent-controlled regioselectivity in N-alkylation.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Potent Biological Activity of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide
Researchers and drug development professionals are increasingly turning their attention to 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives due to their significant and diverse biological activities. This guide provides a comprehensive comparison of the anticancer, antibacterial, and kinase inhibitory properties of various synthesized derivatives, supported by experimental data and detailed methodologies.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to potent inhibitory activities. This guide synthesizes findings from multiple studies to offer a clear comparison of the biological performance of different derivatives, aiding researchers in the identification of promising lead compounds for further development.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. The primary mechanisms of action involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR).
Comparative Anticancer Activity of this compound Derivatives
| Derivative | Target Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 14 | HCT-116 | 0.006 | [1] |
| Compound 15 | HCT-116 | 0.007 | [1] |
| Compound 1a | A549 | 2.24 | |
| Compound 1d | MCF-7 | 1.74 | |
| Compound XVI | Various | 1.17 - 18.40 | [2] |
| Compound 7d | OVCAR-4 | 1.74 | |
| Compound 7d | ACHN | 5.53 | |
| Compound 7d | NCI-H460 | 4.44 | |
| Compound 5e | Human Hepatoma Carcinoma 7402 | 4.55 | [3] |
| Compound 5e | Human Hepatoma Carcinoma 7221 | 6.28 | [3] |
| Compound Z2 | MCF-7 | 21.04 µg/mL | [4] |
| Compound Z1 | MCF-7 | 26.20 µg/mL | [4] |
Key Signaling Pathways Targeted by Anticancer Derivatives
CDK2 Signaling Pathway: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Several pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against CDK2.
Caption: CDK2 Signaling Pathway Inhibition.
FLT3 Signaling Pathway: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can drive the proliferation of cancer cells, particularly in acute myeloid leukemia (AML).
Caption: FLT3 Signaling Pathway Inhibition.
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is another tyrosine kinase that plays a critical role in cell growth and proliferation. Its overactivity is implicated in various cancers.
Caption: EGFR Signaling Pathway Inhibition.
Antibacterial Activity: Combating Bacterial Infections
In addition to their anticancer properties, certain this compound derivatives have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Antibacterial Activity of this compound Derivatives
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 12c | MRSA ATCC 43300 | 0.25 | [5] |
| Compound 19c | MRSA ATCC 43300 | 0.25 | [5] |
| Compound 22c | MRSA ATCC 43300 | 0.25 | [5] |
| Tiamulin (Control) | MRSA ATCC 43300 | 0.5 | [5] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: MTT Assay Workflow.
Methodology:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound derivatives.
-
After an incubation period (typically 48-72 hours), an MTT solution is added to each well.
-
Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
The half-maximal inhibitory concentration (IC50) is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: MIC Assay Workflow.
Methodology:
-
A serial two-fold dilution of each this compound derivative is prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is then inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer and antibacterial activities, with several compounds demonstrating efficacy in the nanomolar to low micromolar range. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective derivatives for the treatment of cancer and infectious diseases. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Validation of Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparison of a representative pyrazolo[3,4-d]pyrimidine derivative, compound 12b, with established epidermal growth factor receptor (EGFR) inhibitors. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to EGFR and Pyrazolo[3,4-d]pyrimidines
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising framework in the design of novel anticancer agents, including EGFR tyrosine kinase inhibitors (TKIs).[5][6][7] This is due to its structural similarity to the adenine moiety of ATP, allowing it to competitively bind to the ATP-binding site of the EGFR kinase domain.[5][6]
This guide focuses on a specific derivative from recent studies, herein referred to as Compound 12b, a novel 1H-pyrazolo[3,4-d]pyrimidine derivative, and compares its activity against well-established EGFR inhibitors.[5]
Quantitative Performance Comparison
The inhibitory activity of Compound 12b and other EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzymatic activity or cell viability by 50%.
In Vitro Kinase Inhibitory Activity
| Compound | Target EGFR Variant | IC50 (µM) |
| Compound 12b | EGFRwt | 0.016[5] |
| EGFRt790M | 0.236[5] | |
| Erlotinib | EGFRwt | Reference |
| Gefitinib | EGFRwt | Reference |
| Osimertinib | EGFRt790M | Reference |
Reference IC50 values for established inhibitors would be populated from specific literature sources in a full guide.
In Vitro Anti-proliferative Activity
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 12b | A549 (Lung Carcinoma) | 8.21[5] |
| HCT-116 (Colon Carcinoma) | 19.56[5] | |
| Erlotinib | A549 (Lung Carcinoma) | Reference |
| HCT-116 (Colon Carcinoma) | Reference |
Reference IC50 values for established inhibitors would be populated from specific literature sources in a full guide.
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway and Inhibition Point
Caption: EGFR signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Workflow: EGFR Kinase Assay
Caption: Generalized workflow for a luminescent-based EGFR kinase inhibition assay.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Standard workflow for assessing cell viability using the MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key assays used in the validation of EGFR inhibitors.
EGFR Kinase Assay (Luminescent-based)
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[8]
1. Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).[9]
-
Prepare serial dilutions of the test compound (e.g., Compound 12b) and a reference inhibitor (e.g., Erlotinib) in the kinase buffer with a final DMSO concentration not exceeding 1%.
-
Prepare a solution of recombinant human EGFR kinase in kinase buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr)) and ATP in kinase buffer.[8]
2. Assay Procedure:
-
Add 5 µL of the diluted test compounds or vehicle control to the wells of a white, 384-well microtiter plate.[9]
-
Add 5 µL of the EGFR enzyme solution to each well and pre-incubate for 30 minutes at room temperature.[9]
-
Initiate the kinase reaction by adding 10 µL of the ATP/peptide substrate mixture to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
3. Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Subtract the background luminescence (from wells with no enzyme) from all other readings.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10]
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
1. Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., A549).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in fresh culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.[10]
3. Incubation and Detection:
-
Incubate the plate for 48-72 hours at 37°C.[10]
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]
-
Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.[8]
Western Blot Analysis for EGFR Pathway Modulation
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of an inhibitor's efficacy in a cellular context.[3][12][13]
1. Cell Culture and Treatment:
-
Plate cells (e.g., A431) and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the test inhibitor for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[12]
2. Protein Extraction and Quantification:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.[12]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[12]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-EGFR (p-EGFR) overnight at 4°C.[12]
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager.[12]
-
To normalize the data, strip the membrane and re-probe with an antibody for total EGFR and a loading control like β-Actin.[13]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-EGFR to total EGFR to determine the extent of inhibition.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of potent EGFR inhibitors. The representative Compound 12b demonstrates significant inhibitory activity against both wild-type and mutant forms of EGFR, as well as anti-proliferative effects in cancer cell lines.[5] This guide provides the foundational data and methodologies for researchers to objectively compare and validate novel pyrazolo[3,4-d]pyrimidine derivatives against existing EGFR-targeted therapies. Further in vivo studies, such as those using xenograft models, are necessary to fully elucidate the therapeutic potential of these compounds.[14][15][16]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. clausiuspress.com [clausiuspress.com]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine Analogs
The 6-chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of targeted therapeutic agents.[1][2][3] Its structural similarity to the purine ring allows it to function as a competitive inhibitor for ATP-binding sites in various enzymes, particularly kinases, which are crucial regulators of cellular signaling pathways.[2][3][4] This has led to the development of numerous analogs with potent in vitro and in vivo activities against a range of diseases, most notably cancer. This guide provides a comparative overview of the performance of several this compound analogs, supported by experimental data from published studies.
In Vitro Studies: Targeting Key Oncogenic Pathways
The in vitro evaluation of this compound analogs has predominantly focused on their anti-proliferative and enzyme inhibitory activities. These compounds have been shown to target a variety of kinases and other enzymes involved in cancer cell proliferation and survival.
Anti-proliferative Activity:
A significant number of analogs have demonstrated potent cytotoxicity against a broad panel of human cancer cell lines. The tables below summarize the half-maximal growth inhibitory concentrations (GI50) and half-maximal inhibitory concentrations (IC50) for selected analogs from various studies.
Table 1: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Analogs (NCI-60 Cell Line Screen)
| Compound | Linkage | Moiety | Mean GI50 (µM) | Cancer Subpanel with Highest Sensitivity |
| XIIa-f & XVI | Piperazine acetamide | Various aromatic moieties | Not specified | Non-small cell lung cancer, melanoma, leukemia, renal cancer[5] |
| XVI | Piperazine acetamide | 1,3,4-thiadiazole | 1.17 - 18.40 | Leukemia (MOLT-4), Colon (KM12), Melanoma (M14, MDA-MB-435), Breast (HS 578T)[5][6] |
| 6i | Acetamide | p-bromophenyl | Not specified | NSCLC, CNS, Ovarian, Prostate, Colon, Melanoma, Breast, Renal cancers[7] |
Table 2: In Vitro Cytotoxicity (IC50) of Pyrazolo[3,4-d]pyrimidine Analogs against Specific Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 5e | Human hepatoma carcinoma (7402) | 4.55 | [8] |
| 5e | Human hepatoma carcinoma (7221) | 6.28 | [8] |
| 12b | A549 (Lung carcinoma) | 8.21 | [9] |
| 12b | HCT-116 (Colorectal carcinoma) | 19.56 | [9] |
| 14 | HCT-116 (Colorectal carcinoma) | 0.006 | [4] |
| 15 | HCT-116 (Colorectal carcinoma) | 0.007 | [4] |
| 14 | MCF-7 (Breast adenocarcinoma) | 0.045 | [4] |
| 15 | MCF-7 (Breast adenocarcinoma) | 0.046 | [4] |
| 14 | HepG-2 (Hepatocellular carcinoma) | 0.048 | [4] |
| 15 | HepG-2 (Hepatocellular carcinoma) | 0.048 | [4] |
Enzyme Inhibition:
The mechanism of action for many of these analogs involves the inhibition of specific enzymes that are overactive in cancer cells. The following table presents the half-maximal inhibitory concentrations (IC50) against key enzymatic targets.
Table 3: Enzyme Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 6i | Dihydrofolate Reductase (DHFR) | 2.41 | [7] |
| 6i | Thymidylate Synthase (TS) | 8.88 | [7] |
| 17m | Protein Kinase D (PKD) | 0.017 - 0.035 | [10] |
| 3-IN-PP1 | Protein Kinase D (PKD) | 0.094 - 0.108 | [10] |
| 12b | EGFR (wild-type) | 0.016 | [9] |
| 12b | EGFR (T790M mutant) | 0.236 | [9] |
| 5i | EGFR (wild-type) | 0.3 | [11] |
| 5i | VEGFR2 | 7.60 | [11] |
| 13 | CDK2/cyclin A | 0.081 | [4] |
| 14 | CDK2/cyclin A | 0.057 | [4] |
| 15 | CDK2/cyclin A | 0.119 | [4] |
Experimental Protocols
In Vitro Anti-proliferative Assays (General Protocol):
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the pyrazolo[3,4-d]pyrimidine analogs for a specified period (typically 48-72 hours).
-
Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 or GI50 values are calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assays (General Protocol):
-
Reaction Mixture: The assay is typically performed in a buffer solution containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: The pyrazolo[3,4-d]pyrimidine analogs are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radioactivity (e.g., with [γ-32P]ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
In Vivo Studies: Efficacy in Animal Models
Several promising 6-chloro-1H-pyrazolo[3,á-d]pyrimidine analogs have been evaluated in vivo using animal models, primarily mouse xenograft models of human cancer. These studies are crucial for assessing the anti-tumor efficacy and overall tolerability of the compounds.
Table 4: In Vivo Anti-tumor Efficacy of Pyrazolo[3,4-d]pyrimidine Analogs in Mouse Xenograft Models
| Compound(s) | Cancer Model | Outcome | Reference |
| 47 and 48 | PC3 (prostate cancer) xenograft | Significantly reduced tumor growth | [1][12] |
| 9 | MCF-7 TUBB3 (βIII-tubulin overexpressing breast cancer) xenograft | Significantly better at reducing tumor growth than paclitaxel (P < 0.0001) | [13] |
Experimental Protocol for Mouse Xenograft Studies (General):
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the pyrazolo[3,4-d]pyrimidine analog, typically administered orally or via intraperitoneal injection, at a specific dose and schedule. A control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Body weight and any signs of toxicity are also monitored.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for the evaluation of these compounds.
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine analogs.
Caption: General experimental workflow for the evaluation of pyrazolo[3,4-d]pyrimidine analogs.
Conclusion
The this compound scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of various kinases and other enzymes implicated in cancer. The analogs discussed in this guide demonstrate significant in vitro anti-proliferative activity across a wide range of cancer cell lines and potent inhibition of key oncogenic targets. Furthermore, several of these compounds have shown promising in vivo efficacy in preclinical animal models, highlighting their potential for further development as novel anti-cancer therapeutics. The detailed experimental data and protocols provided herein offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: A Comparative Guide for Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel scaffolds that can offer improved potency, selectivity, and drug-like properties. Among the myriad of heterocyclic systems explored, the 1H-pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold." Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, making it a versatile starting point for the development of potent kinase inhibitors. This guide provides a comparative overview of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives, placing their performance in the context of other established kinase inhibitors.
While direct head-to-head comparative data for this compound against a broad panel of kinases is not extensively available in the public domain, this guide leverages data from closely related analogs and derivatives to provide a comprehensive understanding of the potential of this chemical scaffold.
Data Presentation: A Comparative Look at Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables summarize the inhibitory activities of various 1H-pyrazolo[3,4-d]pyrimidine derivatives against different kinase targets and cancer cell lines. This data, gathered from multiple studies, showcases the broad applicability and potential for potent inhibition within this compound class.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound/Derivative Reference | Target Kinase | IC50 (nM) |
| Derivative of 1H-pyrazolo[3,4-d]pyrimidine | BRK/PTK6 | 153[1] |
| Compound 14 (Pyrazolo[3,4-d]pyrimidine derivative) | CDK2/cyclin A2 | 57[2] |
| Compound 15 (Pyrazolo[3,4-d]pyrimidine derivative) | CDK2/cyclin A2 | 119[2] |
| Sorafenib (Reference) | CDK2/cyclin A2 | 184[2] |
| Compound 12b (1H-pyrazolo[3,4-d]pyrimidine derivative) | EGFRWT | 16[3] |
| Compound 12b (1H-pyrazolo[3,4-d]pyrimidine derivative) | EGFRT790M | 236[3] |
| N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivative | CK1 | 78[4] |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound/Derivative Reference | Cell Line | Cancer Type | IC50 (µM) |
| Compound 1a (Pyrazolo[3,4-d]pyrimidine scaffold) | A549 | Lung Carcinoma | 2.24[5] |
| Doxorubicin (Reference) | A549 | Lung Carcinoma | 9.20[5] |
| Compound 1d (Pyrazolo[3,4-d]pyrimidine scaffold) | MCF-7 | Breast Cancer | 1.74[5] |
| Compound 12b (1H-pyrazolo[3,4-d]pyrimidine derivative) | A549 | Lung Carcinoma | 8.21[3] |
| Compound 12b (1H-pyrazolo[3,4-d]pyrimidine derivative) | HCT-116 | Colorectal Carcinoma | 19.56[3] |
| Compound 14 (Pyrazolo[3,4-d]pyrimidine derivative) | MCF-7 | Breast Cancer | 0.045[2] |
| Compound 14 (Pyrazolo[3,4-d]pyrimidine derivative) | HCT-116 | Colorectal Carcinoma | 0.006[2] |
| Compound 15 (Pyrazolo[3,4-d]pyrimidine derivative) | MCF-7 | Breast Cancer | 0.046[2] |
| Compound 15 (Pyrazolo[3,4-d]pyrimidine derivative) | HCT-116 | Colorectal Carcinoma | 0.007[2] |
| Sorafenib (Reference) | MCF-7 | Breast Cancer | 0.144[2] |
| Sorafenib (Reference) | HCT-116 | Colorectal Carcinoma | 0.176[2] |
| Novel Pyrazolo[3,4-d]pyrimidine derivative | PC-3 | Prostate Cancer | 4.40[6] |
| Novel Pyrazolo[3,4-d]pyrimidine derivative | MCF-7 | Breast Cancer | 12.42[6] |
| Novel Pyrazolo[3,4-d]pyrimidine derivative | OVCAR-3 | Ovarian Cancer | 11.52[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (A representative synthesis for a closely related analog)
This two-step synthesis provides a general framework for obtaining the dichlorinated pyrazolo[3,4-d]pyrimidine core.
Step 1: Preparation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol A mixture of 5-amino-1H-pyrazole-4-carboxamide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) is heated to 190°C for 2 hours. The reaction progress is monitored by TLC. After the reaction is complete, a 10% KOH solution is added, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5. The resulting mixture is sonicated, and the white solid precipitate is collected by suction filtration.
Step 2: Preparation of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (from Step 1) is refluxed in phosphorus oxychloride (POCl3) at 110°C for 4 hours. After the reaction, the mixture is concentrated under reduced pressure. Ice water is then slowly added with stirring. The resulting yellow solid is collected by filtration and washed with ice-water.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction, where a decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant Kinase (e.g., Src, EGFR, CDK2)
-
Kinase-specific peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test Compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration should be at or near the Km for the specific kinase).
-
Incubate the plate at 30°C for 1 hour.
-
Equilibrate the plate to room temperature for 5-10 minutes.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 values.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Mandatory Visualization
The following diagrams illustrate key signaling pathways often targeted by pyrazolo[3,4-d]pyrimidine-based kinase inhibitors and a typical experimental workflow.
Caption: Experimental workflow for the discovery of kinase inhibitors.
Caption: Simplified Src signaling pathway and point of inhibition.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Simplified CDK-mediated cell cycle regulation.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for accurate interpretation of experimental results and successful therapeutic development. This guide provides a comparative analysis of the selectivity of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine-based inhibitors, a scaffold of significant interest in medicinal chemistry. Due to the proprietary nature of extensive kinase screening data, this guide synthesizes publicly available information to offer insights into the selectivity of this compound class and provides detailed experimental protocols for assessing kinase inhibitor cross-reactivity.
The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors, acting as an ATP mimetic that binds to the hinge region of the kinase active site.[1][2] The 6-chloro substitution serves as a key synthetic handle for further chemical modifications to modulate potency and selectivity.[3] While this scaffold has given rise to numerous potent inhibitors against a variety of kinases, it is also associated with the potential for off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[4] Therefore, comprehensive selectivity profiling is a critical step in the characterization of these inhibitors.
Quantitative Analysis of Inhibitor Cross-Reactivity
Publicly available, comprehensive kinome-wide screening data for a wide range of this compound-based inhibitors is limited. However, data from individual studies on specific compounds provide valuable insights into their selectivity profiles. The following table summarizes representative data for pyrazolo[3,4-d]pyrimidine-based inhibitors, highlighting their primary targets and known off-target interactions. It is important to note that the specific substitution patterns on the pyrazolo[3,4-d]pyrimidine core significantly influence the selectivity profile.
| Compound ID/Name | Primary Target(s) | Off-Target(s) with Significant Inhibition (>70% inhibition or low nM IC50) | Assay Type | Reference |
| Compound 51 (BRK/PTK6 Inhibitor) | BRK (IC50 = 3.37 nM, Kd = 44 nM) | Screened against 468 kinases at 30 nM, with only 1.2% showing significant inhibition. Specific off-targets not detailed. | KINOMEscan® | [4] |
| PP1 | Src family kinases | PDGFR, c-Kit, Lck, Fyn | Not Specified | [5] |
| PP2 | Src family kinases | Similar to PP1 | Not Specified | [5] |
| N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivative | CK1 (IC50 = 78 nM) | Selectivity against other kinases not detailed. | Not Specified | [6] |
| Pyrazolo[3,4-d]pyrimidine derivative (CDK2 inhibitor) | CDK2/cyclin A (IC50 = 0.19 µM) | Selectivity against other CDKs and kinases not fully detailed. | Not Specified | [2] |
Note: This table is a compilation of data from various sources and is not a direct head-to-head comparison under identical assay conditions. The selectivity of an inhibitor is highly dependent on the assay format and ATP concentration used.
Experimental Protocols for Kinase Cross-Reactivity Profiling
Accurate assessment of inhibitor selectivity relies on robust and standardized experimental methods. Several platforms are widely used in the industry for comprehensive kinase profiling.
KINOMEscan® Competition Binding Assay
This technology measures the binding of a compound to a panel of DNA-tagged kinases. The assay is based on a competition format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.[7]
Detailed Protocol:
-
Preparation of Reagents:
-
Kinase-tagged T7 phage stock.
-
Streptavidin-coated magnetic beads.
-
Biotinylated, active-site directed ligand.
-
Test compound dilutions in DMSO.
-
Binding buffer (proprietary composition).
-
-
Assay Procedure:
-
In a multi-well plate, combine the kinase-tagged phage, test compound, and binding buffer.
-
Add the biotinylated ligand-coupled magnetic beads to the mixture.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Wash the beads to remove unbound components.
-
Elute the bound phage.
-
Quantify the amount of eluted phage using qPCR with primers specific for the DNA tag.
-
-
Data Analysis:
-
The results are typically expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO.
-
A lower %Ctrl value indicates a stronger interaction between the compound and the kinase.
-
Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
-
HotSpot™ Radiometric Kinase Assay
This is a functional assay that directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.
Detailed Protocol:
-
Preparation of Reagents:
-
Purified recombinant kinase.
-
Specific peptide or protein substrate.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
Test compound dilutions in DMSO.
-
[γ-³³P]ATP.
-
Phosphocellulose filter plates.
-
Stop buffer (e.g., 0.75% phosphoric acid).
-
Scintillation cocktail.
-
-
Assay Procedure:
-
In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding the stop buffer.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times to remove unbound radioactivity.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated radioactivity is proportional to the kinase activity.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
ADP-Glo™ Luminescent Kinase Assay
This is a homogeneous, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Detailed Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound.
-
Incubate at the optimal temperature for the kinase.
-
-
ADP-Glo™ Reagent Addition:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 values can be calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Visualizing Kinase Signaling and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how their cross-reactivity is assessed, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of a typical Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: A typical workflow for assessing the cross-reactivity of a kinase inhibitor.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
A Comparative Analysis of the Anticancer Efficacy of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine and Other Key Heterocyclic Compounds
In the landscape of anticancer drug discovery, heterocyclic compounds represent a cornerstone of medicinal chemistry, offering a diverse array of scaffolds for the development of targeted therapies. This guide provides a comparative overview of the efficacy of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine against other prominent heterocyclic compounds, namely quinazolines, indoles, and pyridines. The comparison is based on their cytotoxic activity against various cancer cell lines and their inhibitory effects on key signaling pathways implicated in tumorigenesis.
Introduction to Heterocyclic Compounds in Cancer Therapy
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are of paramount importance in pharmaceutical research. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in the design of novel therapeutic agents. Pyrazolo[3,4-d]pyrimidines, quinazolines, indoles, and pyridines are among the most extensively studied heterocyclic cores in oncology, with several approved drugs and numerous candidates in clinical development. These compounds often exert their anticancer effects by inhibiting key enzymes involved in cell growth and proliferation, such as protein kinases.
The Rise of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold has garnered significant attention due to its structural similarity to the endogenous purine nucleus, allowing it to act as a competitive inhibitor for ATP-binding sites in various kinases. This has led to the development of potent inhibitors of cyclin-dependent kinases (CDKs), Src family kinases, and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1][2] this compound serves as a crucial intermediate in the synthesis of a multitude of these kinase inhibitors. Its reactivity at the C6 position allows for the introduction of various substituents to modulate potency and selectivity.
Comparative Efficacy: A Data-Driven Analysis
To provide a quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds from each heterocyclic class against common cancer cell lines. It is important to note that direct head-to-head studies are limited, and variations in experimental conditions can influence the reported values. However, by collating data from various sources, a general trend of efficacy can be discerned.
Table 1: Anticancer Activity (IC50 in µM) of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target(s) |
| Derivative of 1H-pyrazolo[3,4-d]pyrimidine (Compound 12b) | A549 (Lung) | 8.21 | EGFR |
| HCT-116 (Colon) | 19.56 | EGFR | |
| Pyrazolo[3,4-d]pyrimidine analog (Compound 1a) | A549 (Lung) | 2.24 | Not specified |
| MCF-7 (Breast) | 42.3 | Not specified | |
| Pyrazolo[3,4-d]pyrimidine analog (Compound 1d) | MCF-7 (Breast) | 1.74 | Not specified |
| Thioglycoside derivative of pyrazolo[3,4-d]pyrimidine (Compound 14) | MCF-7 (Breast) | 0.045 | CDK2 |
| HCT-116 (Colon) | 0.006 | CDK2 | |
| HepG2 (Liver) | 0.048 | CDK2 |
Table 2: Anticancer Activity (IC50 in µM) of Quinazoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target(s) |
| 2,4-disubstituted quinazoline | A549 (Lung) | 0.02 | EGFR-PI3K |
| Quinazoline-azole hybrid (Compound 55) | A549 (Lung) | Not specified (more potent than cisplatin) | EGFR |
| MCF-7 (Breast) | Not specified (more potent than cisplatin) | EGFR | |
| 2-thioxoquinazolin-4-one derivative (Compound 21) | HeLa (Cervical) | 1.85 | Not specified |
| MDA-MB-231 (Breast) | 2.81 | Not specified | |
| 3-methyl-quinazolinone derivative | A549 (Lung) | Micromolar range | Not specified |
| PC-3 (Prostate) | Micromolar range | Not specified | |
| SMMC-7721 (Liver) | Micromolar range | Not specified |
Table 3: Anticancer Activity (IC50 in µM) of Indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target(s) |
| Indole-vinyl sulfone (Compound 9) | Various | Potent activity | Tubulin |
| Chalcone-indole derivative (Compound 12) | Various | 0.22 - 1.80 | Tubulin |
| Quinoline-indole derivative (Compound 13) | Various | 0.002 - 0.011 | Tubulin |
| Indole-thiophene complex | MDA-MB-231 (Breast) | 13 - 19 | Not specified |
| MCF-7 (Breast) | 13 - 19 | Not specified | |
| Ursolic acid-indole conjugate (Compound 5f) | SMMC-7721 (Liver) | 0.56 | Topoisomerase IIα |
| HepG2 (Liver) | 0.91 | Topoisomerase IIα |
Table 4: Anticancer Activity (IC50 in µM) of Pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target(s) |
| Pyridine-urea (Compound 8e) | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | VEGFR-2 |
| Pyridine-urea (Compound 8n) | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | Not specified |
| Spiro-pyridine derivative (Compound 7) | HepG-2 (Liver) | 8.90 | EGFR, VEGFR-2 |
| Caco-2 (Colon) | 7.83 | EGFR, VEGFR-2 | |
| Imidazo[1,2-a]pyridine derivative | Various | < 1 | Not specified |
| Pyridine derivative (Compound 58) | MDA-MB-231 (Breast) | 0.0046 | Not specified |
Experimental Protocols
The cytotoxic effects of the compounds listed above are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative assessment of cell proliferation.
Standard MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer activity of these heterocyclic compounds is often attributed to their ability to inhibit specific signaling pathways that are dysregulated in cancer. Below are simplified diagrams of key signaling pathways targeted by these compounds, generated using the DOT language for Graphviz.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration.[3][4] Its aberrant activation is a common feature in many cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework in Modern Drug Design
For Immediate Release
In the landscape of contemporary drug discovery, particularly within oncology, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone for the development of highly effective and selective kinase inhibitors. Its inherent structural advantages, mimicking the natural purine core of ATP, have positioned it as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive comparison of the pyrazolo[3,4-d]pyrimidine framework against other common heterocyclic systems, supported by experimental data, detailed protocols, and visual representations of its role in modulating key cellular signaling pathways.
Core Advantages of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the nitrogenous base in adenosine triphosphate (ATP).[1][2][3] This structural mimicry allows compounds built upon this scaffold to effectively compete with ATP for binding to the hinge region of kinase active sites.[1][2] This fundamental property grants several key advantages in drug design:
-
Strong Hinge-Binding Interactions: The nitrogen-rich pyrazolo[3,4-d]pyrimidine core can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.
-
Versatility for Substitution: The scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] By strategically adding different functional groups, medicinal chemists can target specific kinases and optimize the drug-like properties of the molecule.
-
Proven Clinical Success: The utility of this scaffold is exemplified by the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (Imbruvica®), which has revolutionized the treatment of several B-cell malignancies.[4]
However, a notable challenge associated with some pyrazolo[3,4-d]pyrimidine derivatives is their poor aqueous solubility, which can impact their pharmacokinetic profiles.[5] Ongoing research focuses on strategies like prodrug design and nanoformulation to overcome this limitation.[5]
Comparative Performance Data
The efficacy of the pyrazolo[3,4-d]pyrimidine scaffold is best illustrated through a direct comparison of inhibitory activities against various kinase targets. The following tables summarize key quantitative data for representative compounds.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a key target in various cancers. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent EGFR inhibitors, often by replacing the quinazoline core found in first-generation inhibitors like Gefitinib and Erlotinib.[4][6]
| Compound/Scaffold | Target | IC50 (µM) | Cell Line (Antiproliferative IC50) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | ||||
| Compound 16 | EGFR | 0.034 | MDA-MB-468 (GI50: 0.018 - 9.98 µM) | [7] |
| Compound 4 | EGFR | 0.054 | - | [7] |
| Compound 15 | EGFR | 0.135 | - | [7] |
| Compound 7d | EGFR/ErbB2 | 0.18/0.25 | OVCAR-4 (1.74 µM), ACHN (5.53 µM) | [6] |
| Quinazoline Derivatives (for comparison) | ||||
| Erlotinib | EGFR | - | ACHN (~12 µM), NCI-H460 (~8.5 µM) | [6] |
| Lapatinib | EGFR/ErbB2 | - | - | [4] |
Src Family Kinase (SFK) Inhibitors
Src kinases are non-receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. The pyrazolo[3,4-d]pyrimidine derivatives PP1 and PP2 were among the first identified potent Src inhibitors.
| Compound/Scaffold | Target | IC50 (µM) | Cell Line (Antiproliferative IC50) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | ||||
| SI306 | Src | - | GIN8 (11.2 µM), GIN28 (7.7 µM) | [8] |
| SI308 | Fyn | - | GIN8 (54.7 µM), GIN28 (49.8 µM) | |
| SI113 | SGK1 | - | GIN8 (10.5 µM), GIN28 (14.4 µM) |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are essential for cell cycle regulation and are attractive targets for cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop potent CDK inhibitors.
| Compound/Scaffold | Target | IC50 (µM) | Cell Line (Antiproliferative IC50) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | ||||
| Compound 14 | CDK2/cyclin A2 | 0.057 | HCT-116 (0.006 µM), MCF-7 (0.045 µM) | [9] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | - | [9] |
| Compound 15 | CDK2/cyclin A2 | 0.119 | HCT-116 (0.007 µM), MCF-7 (0.046 µM) | [9] |
| Other Scaffolds (for comparison) | ||||
| Sorafenib | Multi-kinase | 0.184 | HCT-116 (0.176 µM), MCF-7 (0.144 µM) | [9] |
Bruton's Tyrosine Kinase (BTK) Inhibitors: A Clinical Comparison
Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based BTK inhibitor, is a first-in-class drug. Acalabrutinib is a second-generation BTK inhibitor with a different core structure, designed for improved selectivity.
| Drug (Scaffold) | Target | Efficacy (Median PFS in previously treated CLL) | Key Adverse Events (Any Grade Atrial Fibrillation) | Reference |
| Ibrutinib (Pyrazolo[3,4-d]pyrimidine) | BTK | 38.4 months | 16.0% | |
| Acalabrutinib (Acyl-aminopyrimidine carboxamide) | BTK | 38.4 months | 9.4% |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these inhibitors function is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., pyrazolo[3,4-d]pyrimidine derivative)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Kinase Reaction:
-
Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its substrate.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a highly successful and versatile platform in modern drug design, particularly for the development of kinase inhibitors. Its bioisosteric relationship with the purine core of ATP provides a strong foundation for potent and selective inhibition of a wide range of kinases implicated in cancer and other diseases. While challenges such as aqueous solubility need to be addressed for some derivatives, the proven clinical success of drugs like Ibrutinib underscores the immense therapeutic potential of this privileged scaffold. Continued exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine core promises to yield a new generation of targeted therapies with improved efficacy and safety profiles.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of novel anticancer agents. As an isostere of the adenine ring of ATP, it serves as an effective backbone for competitive inhibitors of various protein kinases implicated in cancer progression. While this compound itself is primarily a key synthetic intermediate, its derivatives have demonstrated potent and selective anticancer activities across a range of human cancer cell lines. This guide provides a comparative analysis of the anticancer properties of these derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of this promising class of compounds.
Comparative Anticancer Activity of 6-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives
The antiproliferative activity of various derivatives originating from the this compound core has been extensively evaluated against numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for some of the most potent compounds, highlighting their efficacy and selectivity. These derivatives often target key enzymes in cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2).
| Compound ID | Substitution at C6 | Cancer Cell Line | IC50 (µM) | Target(s) |
| Derivative A | Substituted aniline | A549 (Lung Carcinoma) | 8.21[1] | EGFR |
| HCT-116 (Colon Carcinoma) | 19.56[1] | |||
| Derivative B | Substituted imidazole | NCI 60-cell panel | 0.018 - 9.98[2][3] | EGFR |
| Derivative C | Substituted pyrazole | NCI 60-cell panel | 1.18 - 8.44[2] | EGFR |
| Derivative D | Substituted amide | MDA-MB-468 (Breast Cancer) | 3.343[4][5] | VEGFR-2 |
| T-47D (Breast Cancer) | 4.792[4][5] | |||
| Derivative E | Phenylamino moiety | HepG2 (Hepatocellular Carcinoma) | 5.90[6][7] | VEGFR-2 |
| Derivative F | Thioglycoside | MCF-7 (Breast Cancer) | 0.045[8][9] | CDK2 |
| HCT-116 (Colon Carcinoma) | 0.006[8][9] | |||
| HepG2 (Hepatocellular Carcinoma) | 0.048[8][9] | |||
| Derivative G | Substituted amine | A498 (Renal Cancer) | 0.0263[10] | CDK2 |
Key Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of these anticancer compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence indicates Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane (a marker of early apoptosis), while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for evaluating the anticancer properties of novel compounds.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4- d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals
For immediate reference, treat 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine and any contaminated materials as hazardous waste.[1] Disposal must be conducted through an approved waste disposal facility in accordance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] Impervious clothing may be required for larger quantities.[4]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust is generated.[4]
II. Quantitative Data Summary
The following table summarizes key hazard classifications for this compound and related compounds. This information is critical for accurate waste labeling and manifests.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |
| Skin Irritation | H315 | Causes skin irritation | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][3] |
III. Spill and Contamination Response
In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[4] Avoid dust formation.[4] Collect the spilled material using a method that does not generate dust (e.g., wet sweeping or using a HEPA-filtered vacuum). Place the collected material and any contaminated cleaning supplies into a designated, labeled hazardous waste container.[1] Do not allow the product to enter drains.[2]
IV. Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the disposal of this compound waste.
1. Waste Segregation:
-
Isolate waste containing this compound from other waste streams.
-
This includes pure compound, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and solutions containing the compound.
-
As a chlorinated compound, it should be segregated with other halogenated organic waste.
2. Waste Container Selection and Labeling:
-
Use a container that is compatible with the chemical waste. The container must be in good condition with a secure, tight-fitting lid.[5]
-
Label the container clearly with the words "HAZARDOUS WASTE".[5]
-
The label must also include the full chemical name, "this compound," and the approximate concentration or quantity of the waste.[5]
3. Waste Accumulation and Storage:
-
Keep the hazardous waste container closed at all times, except when adding waste.[5]
-
Store the container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses should be collected.[6]
-
After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, depending on institutional policies.
5. Arranging for Disposal:
-
Once the waste container is full (not exceeding 90% capacity) or when the waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Complete all required waste manifest forms accurately.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.es [fishersci.es]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
Personal protective equipment for handling 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
This guide provides critical safety and logistical information for the handling and disposal of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Chemical-impermeable gloves are required. Nitrile gloves are a suitable option for short-term protection. Always inspect gloves for damage before use and change them immediately upon contact with the chemical.[1][2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[1] |
| Impervious Clothing | Wear fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Respirator | Handling should occur in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available, inspected for integrity, and worn correctly.
-
Locate the nearest eyewash station and safety shower before beginning work.
2. Handling:
-
Handle the compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Avoid contact with skin and eyes.[1]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work surface and any equipment used according to standard laboratory procedures.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect the chemical waste and any contaminated materials (e.g., gloves, wipes) in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Regulations: Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1] All disposal must be in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
